2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Description
BenchChem offers high-quality 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2H,1,3-8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUDBBUDRNSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437148 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13276-17-0 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" chemical properties
An In-depth Technical Guide to 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, a functional monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and methodologies.
Introduction and Compound Profile
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also widely known as N-(2-Morpholinoethyl)acrylamide, is a bifunctional molecule featuring a reactive acrylamide group and a tertiary amine-containing morpholine ring. This unique structure makes it a valuable building block for the synthesis of advanced polymers and bioconjugates. The acrylamide moiety serves as a polymerizable unit and a Michael acceptor for covalent bond formation, while the morpholine group imparts hydrophilicity and a pH-responsive character to the resulting macromolecules. Its potential to improve the drug-like properties of therapeutic agents has also garnered significant attention in medicinal chemistry.[1][2]
Physicochemical Properties
The fundamental properties of N-(2-Morpholinoethyl)acrylamide are summarized below. This data, compiled from authoritative chemical databases, provides the foundational knowledge required for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-(2-morpholin-4-ylethyl)prop-2-enamide | PubChem[3] |
| CAS Number | 13276-17-0 | PubChem[3] |
| Molecular Formula | C₉H₁₆N₂O₂ | PubChem[3] |
| Molecular Weight | 184.24 g/mol | PubChem[3] |
| Melting Point | 82 - 86 °C (180 - 187 °F) | Sigma-Aldrich |
| Boiling Point | 125 °C (257 °F) at 33 hPa | Sigma-Aldrich |
| LogP (Octanol/Water) | -0.2 to -0.9 | PubChem[3], Sigma-Aldrich |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of N-(2-Morpholinoethyl)acrylamide involves the Schotten-Baumann reaction, specifically the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This method is reliable and scalable for laboratory purposes.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and polymerization of the acryloyl chloride.
-
Solvent: A dry, aprotic solvent like acetonitrile or dichloromethane is used to dissolve the reactants without participating in the reaction.
-
Base: An acid scavenger, such as triethylamine or an aqueous solution of sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
-
Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone or MEHQ is often added to prevent the premature radical polymerization of the acrylamide product, which is sensitive to heat, light, and impurities.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Morpholinoethyl)acrylamide.
Step-by-Step Synthesis Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-aminoethyl)morpholine (1.0 eq) and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone) in dry acetonitrile.[4]
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acylating Agent: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the mixture again and slowly add a solution of sodium hydroxide (1.0 eq) in water to neutralize the formed HCl and precipitate sodium chloride.[4]
-
Extraction: Filter off the inorganic salts. The product can then be extracted from the filtrate using an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final white solid product.
Reactivity and Chemical Behavior
The chemistry of N-(2-Morpholinoethyl)acrylamide is dominated by its acrylamide functional group.
Michael Addition:
The α,β-unsaturated carbonyl system of the acrylamide moiety makes it an excellent Michael acceptor. It readily reacts with soft nucleophiles, particularly the thiol group of cysteine residues in proteins.[5] This reaction, a conjugate addition, is central to its application as a covalent inhibitor in drug discovery, forming a stable thioether bond.[6][7]
Caption: Michael addition of a thiol to the acrylamide warhead.
Polymerization:
The vinyl group allows the monomer to undergo free-radical polymerization, forming high molecular weight poly(N-(2-morpholinoethyl)acrylamide). The resulting polymer is typically water-soluble and exhibits "smart" behavior, responding to changes in environmental pH and/or temperature.[8] This property is highly valuable for creating stimuli-responsive hydrogels and surfaces.
Applications in Research and Drug Development
The dual functionality of this monomer has led to its use in several advanced applications.
-
Stimuli-Responsive Polymers: Polymers synthesized from N-(2-Morpholinoethyl)acrylamide are pH-responsive. At low pH, the morpholine nitrogen is protonated, leading to electrostatic repulsion and polymer chain extension, making it hydrophilic. As the pH increases, the amine deprotonates, the polymer becomes more hydrophobic, and can undergo a phase transition. This behavior is exploited in creating materials for controlled drug delivery, where a change in physiological pH can trigger drug release.[8]
-
Targeted Covalent Inhibitors (TCIs): In drug development, the acrylamide group serves as an electrophilic "warhead." When incorporated into a ligand that binds selectively to a target protein, the acrylamide can react with a nearby nucleophilic amino acid residue (commonly cysteine) to form an irreversible covalent bond.[6] This can lead to enhanced potency and a prolonged duration of action.[1]
-
Improving Drug-Like Properties: The incorporation of an acrylamide group, along with the morpholine moiety, has been shown to improve the physicochemical properties of drug candidates. Specifically, it can enhance aqueous solubility and membrane permeability, which are critical parameters for oral bioavailability and overall drug efficacy.[1][2]
Safety and Handling
Given its chemical nature as an acrylamide derivative, N-(2-Morpholinoethyl)acrylamide must be handled with appropriate caution. The parent compound, acrylamide, is a known neurotoxin and probable human carcinogen.[9]
-
Hazards: The compound is classified as toxic if swallowed and may cause skin irritation, serious eye irritation, and allergic skin reactions. Due to the acrylamide functional group, it should be treated as a potential mutagen and carcinogen.[10]
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Spectral Data and Characterization
While specific spectra require experimental acquisition, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: Key expected signals include:
-
Three protons in the vinyl group region (~5.5-6.5 ppm), showing complex splitting.
-
A broad singlet for the amide N-H proton.
-
Multiplets corresponding to the two -CH₂- groups of the ethyl bridge.
-
Two distinct triplets for the -CH₂- groups of the morpholine ring adjacent to the oxygen and nitrogen atoms.
-
-
FTIR: Characteristic absorption bands are expected for:
References
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | C9H16N2O2 | CID 10241489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 7. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
N-(2-Morpholinoethyl)acrylamide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Morpholinoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Functional Monomer
N-(2-Morpholinoethyl)acrylamide is a bifunctional monomer that has garnered significant interest across various scientific disciplines, from materials science to drug delivery. Its molecular architecture, featuring a polymerizable acrylamide group and a hydrophilic, pH-responsive morpholine moiety, makes it a valuable building block for advanced functional polymers. The acrylamide portion provides a reactive handle for polymerization, enabling its incorporation into polymer backbones, while the morpholine ring imparts hydrophilicity and can be protonated at lower pH, offering a stimulus-responsive character.[]
These unique properties have led to its use in a range of applications, including the development of injectable hydrogels for tissue engineering, such as cartilage regeneration, and the modification of membranes to improve permeability and selectivity in filtration processes.[] In the broader context of drug development, the incorporation of acrylamide functional groups has been shown to improve the solubility and membrane permeability of drug candidates, highlighting the potential of monomers like N-(2-Morpholinoethyl)acrylamide in designing sophisticated delivery systems and modifying therapeutic molecules.[2][3][4]
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-(2-Morpholinoethyl)acrylamide, offering field-proven insights and robust protocols for its successful preparation and validation in a laboratory setting.
Part 1: Chemical Synthesis Pathway
The most common and efficient method for synthesizing N-(2-Morpholinoethyl)acrylamide is through the Schotten-Baumann reaction, which involves the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This reaction is typically performed in an aprotic solvent at a reduced temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of N-(2-aminoethyl)morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial as it scavenges the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Figure 1: Reaction Scheme for N-(2-Morpholinoethyl)acrylamide Synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (Equivalents) | Amount |
| N-(2-aminoethyl)morpholine | C₆H₁₄N₂O | 130.19 | 0.10 (1.0) | 13.02 g (12.9 mL) |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 0.10 (1.0) | 9.05 g (8.2 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.11 (1.1) | 11.13 g (15.3 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 400 mL |
| Hydroquinone (Inhibitor) | C₆H₆O₂ | 110.11 | - | ~50 mg |
| Saturated NaHCO₃ Solution | NaHCO₃ | 84.01 | - | ~150 mL |
| Brine | NaCl (aq) | 58.44 | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g |
Step-by-Step Methodology:
Caption: Figure 2: Experimental workflow from reaction to characterization.
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-aminoethyl)morpholine (1.0 eq) and triethylamine (1.1 eq).
-
Dissolve the components in 300 mL of anhydrous dichloromethane (DCM). Add a small amount of hydroquinone (~50 mg) to inhibit the premature polymerization of the acrylamide product.
-
Causality: DCM is an excellent aprotic solvent that dissolves the reactants but does not participate in the reaction. The 10% excess of TEA ensures complete neutralization of the generated HCl.
-
-
Controlled Addition of Acyl Chloride:
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve acryloyl chloride (1.0 eq) in 100 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acryloyl chloride solution dropwise to the stirred amine solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents runaway reactions and minimizes side-product formation and polymerization.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for an additional 3-4 hours to ensure it goes to completion. The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) and then with brine (1 x 50 mL).
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash removes residual water and helps to break any emulsions.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, often a pale yellow oil or solid, should be purified. Recrystallization is an effective method.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate. If needed, add hexanes dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.[5][6]
-
Collect the pure white crystals by vacuum filtration and dry them under vacuum.
-
Trustworthiness: This purification step is critical for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications like polymerization or biological assays.[7]
-
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized N-(2-Morpholinoethyl)acrylamide is paramount. A combination of spectroscopic techniques provides irrefutable evidence of a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[8] Samples are typically dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide NH | 6.5 - 7.5 | Broad Singlet | 1H |
| CH =CH₂ (trans to C=O) | 6.2 - 6.4 | Doublet of d. | 1H |
| CH=CH ₂ (cis to C=O) | 6.0 - 6.2 | Doublet of d. | 1H |
| CH=CH ₂ (geminal) | 5.6 - 5.8 | Doublet of d. | 1H |
| -O-CH ₂-CH₂-N- | ~3.7 | Triplet | 4H |
| -NH-CH ₂-CH₂-N- | ~3.4 | Quartet | 2H |
| -NH-CH₂-CH ₂-N- | ~2.5 | Triplet | 2H |
| -O-CH₂-CH ₂-N- | ~2.45 | Triplet | 4H |
Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Amide C =O | ~165.5 |
| C H=CH₂ | ~131.0 |
| CH=C H₂ | ~126.2 |
| -O-C H₂-CH₂-N- | ~67.0 |
| -NH-CH₂-C H₂-N- | ~57.5 |
| -O-CH₂-C H₂-N- | ~53.5 |
| -NH-C H₂-CH₂-N- | ~37.0 |
The presence of signals in the vinyl region (δ 125-132 ppm) and a carbonyl signal around 165 ppm in the ¹³C NMR spectrum, along with the characteristic vinylic proton patterns in the ¹H NMR, confirms the successful installation of the acrylamide group.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3400 |
| C-H (sp²) | Stretching | 3050 - 3150 |
| C-H (sp³) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | ~1660 |
| C=C (Vinyl) | Stretching | ~1625 |
| N-H (Amide II) | Bending | ~1550 |
| C-O-C (Morpholine Ether) | Asymmetric Stretching | ~1115 |
The strong absorbance band for the amide C=O stretch (Amide I) and the distinct N-H bending band (Amide II) are definitive indicators of amide bond formation.[10][11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Molecular Formula: C₉H₁₆N₂O₂[5]
-
Molecular Weight: 184.24 g/mol []
-
Expected Ion (ESI+): [M+H]⁺ = 185.12
Analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should reveal a prominent peak corresponding to the protonated molecule, confirming the correct mass.[12][13]
Conclusion
The synthesis and characterization of N-(2-Morpholinoethyl)acrylamide is a straightforward yet precise process that yields a highly versatile monomer. By following a well-controlled synthetic protocol founded on the principles of nucleophilic acyl substitution and employing a systematic purification strategy, high-purity material can be reliably obtained. The subsequent application of a multi-technique analytical approach, integrating NMR, FT-IR, and MS, provides a robust and self-validating system for confirming the molecular structure and ensuring the quality required for demanding applications in research and development.
References
- 2. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Morpholinoethyl)acrylamide | 13276-17-0 [sigmaaldrich.com]
- 6. N-(2-Morpholinoethyl)acrylamide | 13276-17-0 [sigmaaldrich.com]
- 7. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 8. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
- 13. agilent.com [agilent.com]
"2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" molecular structure
A-Technical-Guide-to-2-Propenamide-N-[2-(4-morpholinyl)ethyl]-
An In-depth Technical Guide on 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-: Molecular Structure, Synthesis, and Applications
Abstract: This whitepaper provides a comprehensive technical overview of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, a bifunctional molecule of significant interest in polymer science and covalent drug discovery. We will dissect its molecular architecture, detailing the unique contributions of its acrylamide and morpholine moieties. This guide offers a robust synthesis protocol, outlines definitive methods for analytical characterization, and explores its primary mechanism of action. The applications of this compound, particularly as a covalent warhead in targeted inhibitors and as a monomer for advanced hydrogel formulations, are discussed, providing researchers, scientists, and drug development professionals with a foundational resource for leveraging its chemical properties.
Introduction: A Molecule of Duality
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, commonly known as N-(2-morpholinoethyl)acrylamide, is a compound that merges two key chemical functionalities: a reactive acrylamide group and a versatile morpholine ring. The acrylamide component serves as an electrophilic "warhead," capable of undergoing Michael addition reactions, a property extensively exploited in the design of covalent inhibitors that form permanent bonds with their biological targets.[1][2] The morpholine group, on the other hand, imparts hydrophilicity and provides a handle for modulating the physicochemical properties of molecules or polymers it is incorporated into.[] This duality makes it a valuable building block in diverse fields, from creating injectable hydrogels for tissue regeneration to serving as a crucial component in targeted cancer therapies.[]
Molecular Structure and Physicochemical Properties
The structure of N-(2-morpholinoethyl)acrylamide is characterized by three distinct components:
-
Acrylamide Moiety (C₃H₄NO): This is the reactive center of the molecule. The α,β-unsaturated carbonyl system renders the β-vinyl carbon susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues in proteins.[4][5] This reactivity is the basis for its use as a covalent warhead in drug design.[6]
-
Ethyl Linker (-CH₂CH₂-): A simple two-carbon aliphatic chain that provides spacing and flexibility between the reactive and modulating ends of the molecule.
-
Morpholine Ring (C₄H₉NO): A saturated heterocycle containing both an ether and a secondary amine function (in this case, tertiary). The nitrogen atom imparts basicity, while the oxygen atom and the ring structure contribute to water solubility and can engage in hydrogen bonding.
These components collectively define the molecule's behavior and utility. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 13276-17-0 | [7][8] |
| Molecular Formula | C₉H₁₆N₂O₂ | [][8] |
| Molecular Weight | 184.24 g/mol | [][8] |
| IUPAC Name | N-[2-(4-morpholinyl)ethyl]acrylamide | [7] |
| SMILES | C=CC(=O)NCCN1CCOCC1 | [] |
| XLogP3 | -0.2 | [8] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis and Purification
The most common and straightforward synthesis of N-(2-morpholinoethyl)acrylamide involves the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This is a classic nucleophilic acyl substitution reaction.
Rationale of Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Reactants: N-(2-aminoethyl)morpholine provides the nucleophilic primary amine required to attack the electrophilic carbonyl carbon of acryloyl chloride.
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive acryloyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
-
Temperature: The reaction is highly exothermic and is typically initiated at 0°C to control the reaction rate and minimize side reactions, such as polymerization of the acryloyl chloride or Michael addition to the product.
Detailed Synthesis Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-aminoethyl)morpholine (1.0 eq) and dry DCM. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Acylation: Slowly add acryloyl chloride (1.05 eq), dissolved in a small amount of dry DCM, dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(2-morpholinoethyl)acrylamide.
Synthesis Workflow Diagram
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. Key expected signals would include:
-
Three vinyl protons of the acrylamide group (typically between δ 5.5-6.5 ppm) showing characteristic splitting patterns.
-
Multiplets corresponding to the ethyl linker protons.
-
Signals for the morpholine ring protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This identifies the different carbon environments. Expected signals include the carbonyl carbon (around δ 165-170 ppm) and the two vinyl carbons (around δ 125-131 ppm).[9]
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. Key absorbances would be:
-
MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.13.
Analytical Workflow Diagram
Reactivity and Mechanism of Action in Drug Development
The primary utility of N-(2-morpholinoethyl)acrylamide in drug development stems from its function as a targeted covalent inhibitor.[4] The acrylamide moiety is a "soft electrophile" that shows a high preference for reacting with "soft nucleophiles," the most prominent of which in a biological context is the thiolate anion of a cysteine residue.[5]
The mechanism is a Michael addition (or conjugate addition). A deprotonated cysteine residue within the active site of a target protein (e.g., a kinase) acts as the nucleophile. It attacks the electron-deficient β-carbon of the acrylamide's double bond. This forms a stable, irreversible carbon-sulfur covalent bond, permanently inactivating the protein. This approach has been successfully used in several FDA-approved drugs to achieve sustained target inhibition.[1][11]
Covalent Inhibition Pathway
Applications in Research
Beyond its role as a covalent warhead, N-(2-morpholinoethyl)acrylamide is a highly functional monomer in materials science.
-
Hydrogel Formation: The acrylamide group can readily participate in free-radical polymerization to form crosslinked polymer networks known as hydrogels.[] The incorporation of the morpholine side-chain enhances the hydrophilicity and can impart pH- or temperature-responsiveness to the resulting material.[][12] These "smart" hydrogels have applications in drug delivery, tissue engineering, and as regenerative scaffolds.[]
-
Surface Modification: It can be used to modify surfaces, enhancing their compatibility with polar environments or improving the performance of separation membranes.[]
Safety, Handling, and Toxicology
As a member of the acrylamide family, this compound must be handled with care. Acrylamides as a class are known neurotoxins and are suspected carcinogens.[13][14][15]
-
Hazard Statements: The compound is classified as harmful if swallowed or inhaled, causes skin irritation, and may cause serious eye damage.[7][16]
-
Handling Precautions: Always handle in a well-ventilated area, preferably a chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid formation of dust and aerosols.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and oxidizing agents to prevent premature polymerization and degradation.[]
Conclusion
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is a potent and versatile chemical tool. Its molecular structure provides a unique combination of a reactive electrophilic center and a modulating hydrophilic group. This duality has cemented its importance in both advanced drug discovery, where it serves as a key building block for targeted covalent inhibitors, and in materials science for the creation of functional polymers and hydrogels. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its valuable properties.
References
- 1. medium.com [medium.com]
- 2. mdpi.com [mdpi.com]
- 4. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Morpholinoethyl)acrylamide | 13276-17-0 [sigmaaldrich.com]
- 8. 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | C9H16N2O2 | CID 10241489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cfm.ehu.es [cfm.ehu.es]
- 11. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. aboundchem.com [aboundchem.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-(2-Morpholinoethyl)acrylamide (CAS 13276-17-0)
Abstract: This technical guide provides a comprehensive overview of N-(2-Morpholinoethyl)acrylamide (NMEA), a versatile functional monomer. We will explore its fundamental physicochemical properties, synthesis considerations, and polymerization kinetics. The primary focus will be on its pivotal role in the development of advanced "smart" materials, particularly pH-responsive hydrogels for biomedical applications such as drug delivery and tissue engineering. Detailed, field-tested protocols are provided to guide researchers in harnessing the unique capabilities of this compound.
Introduction: The Architectural Versatility of NMEA
N-(2-Morpholinoethyl)acrylamide, hereafter referred to as NMEA, is a bifunctional monomer distinguished by its vinyl acrylamide group and a pendant morpholinoethyl side chain. This unique architecture is the key to its utility. The acrylamide moiety provides a reactive site for free-radical polymerization, enabling its incorporation into polymer backbones.[] Concurrently, the tertiary amine within the morpholine ring, with a pKa value typically around 6.2, imparts a "smart" pH-responsive character to the resulting polymers.[2] This allows for the rational design of materials that undergo significant, reversible changes in their physical properties—such as swelling, solubility, or conformation—in response to specific changes in environmental pH. These characteristics have positioned NMEA as a valuable building block in materials science, particularly in the high-value sectors of drug delivery, biosensing, and regenerative medicine.[]
Core Physicochemical & Handling Data
Precise and accurate characterization is the foundation of reproducible science. The key properties of NMEA are summarized below.
Table 1: Physicochemical Properties of N-(2-Morpholinoethyl)acrylamide
| Property | Value | Source(s) |
| CAS Number | 13276-17-0 | [3][4][5] |
| Molecular Formula | C₉H₁₆N₂O₂ | [][3][4] |
| Molecular Weight | 184.24 g/mol | [][3][4] |
| IUPAC Name | N-[2-(morpholin-4-yl)ethyl]prop-2-enamide | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas. | [] |
Handling and Safety Considerations:
As an acrylamide derivative, NMEA must be handled with appropriate caution. Acrylamide itself is a known neurotoxin and potential carcinogen.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]
-
Storage: The morpholine ring can be susceptible to oxidation.[] Store the container tightly sealed in a cool, dry place, away from light and oxidizing agents.[][11] Inert gas blanketing is optimal for long-term storage.[]
Polymerization: From Monomer to Functional Material
The utility of NMEA is realized through its polymerization. It readily participates in free-radical polymerization, a robust and widely used method, to form homopolymers or copolymers with other vinyl monomers.[][12]
Mechanism of Action: Free-Radical Polymerization
The process is a classic chain-growth reaction initiated by a free-radical source.[13]
-
Initiation: A free-radical initiator, commonly a redox pair like ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), generates primary radicals.[12][13] TEMED catalyzes the formation of sulfate radicals from APS.[13]
-
Propagation: The highly reactive initiator radical attacks the electron-rich double bond of the NMEA acrylamide group. This adds the monomer to the initiator and regenerates the radical at the new chain end. This new radical then proceeds to react with subsequent monomer molecules, rapidly elongating the polymer chain.[12][13]
-
Termination: The reaction ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain.
This fundamental process can be adapted to create a vast array of materials, from linear soluble polymers to cross-linked hydrogel networks.[]
Workflow Diagram: Synthesis of a pH-Responsive Hydrogel
Caption: Workflow for synthesizing a cross-linked NMEA hydrogel.
Key Application: pH-Responsive Hydrogels for Drug Delivery
A primary application of NMEA is in the formulation of pH-responsive hydrogels.[] These are three-dimensional, cross-linked networks of the NMEA polymer that can absorb and retain large volumes of water. Their "smart" behavior stems from the protonation and deprotonation of the morpholine ring.
-
In Acidic Environments (Low pH): At a pH below the polymer's effective pKa, the tertiary amine on the morpholine ring becomes protonated (-NH⁺-). The resulting positive charges along the polymer chains lead to electrostatic repulsion. This repulsion forces the chains apart, increasing the space within the network and causing the hydrogel to swell significantly as it absorbs more water.
-
In Neutral/Basic Environments (High pH): At a pH above the pKa, the amine is deprotonated and neutral. The electrostatic repulsion diminishes, and other forces (like hydrogen bonding and van der Waals interactions) become dominant, causing the polymer chains to collapse. This squeezes water out of the network, and the hydrogel deswells or shrinks.
This reversible swelling/deswelling mechanism is the foundation for a pulsatile drug release system. A therapeutic agent can be loaded into the hydrogel in its swollen state. When the hydrogel is introduced to a higher pH environment (e.g., the neutral pH of the bloodstream), it shrinks, releasing the drug. If it then enters a more acidic microenvironment, such as those found in tumors or sites of inflammation, it can swell again, potentially halting release or absorbing other molecules.
Experimental Protocol: Synthesis and Characterization of a pH-Responsive Poly(NMEA) Hydrogel
This protocol details the synthesis of a basic NMEA hydrogel cross-linked with N,N'-methylenebis(acrylamide) (BIS), a standard and effective cross-linking agent.
Materials & Reagents
-
N-(2-Morpholinoethyl)acrylamide (NMEA)
-
N,N'-Methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) Water
-
Phosphate Buffered Saline (PBS) at pH 5.0 and pH 7.4
Step-by-Step Synthesis Procedure
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve 368 mg (2.0 mmol) of NMEA and 15.4 mg (0.1 mmol, 5 mol% to monomer) of BIS in 5 mL of DI water.
-
Causality: BIS is the cross-linker; its two vinyl groups can participate in two different growing polymer chains, effectively creating the network junctions that are essential for gel formation. The concentration can be varied to control the cross-link density and, consequently, the mechanical strength and swelling ratio of the gel.
-
-
Initiator Preparation:
-
Prepare a fresh 10% (w/v) solution of APS in DI water.
-
Causality: APS solutions are not stable and should be prepared fresh daily to ensure consistent initiator activity and reproducible polymerization kinetics.[13]
-
-
Degassing:
-
Gently bubble nitrogen or argon gas through the monomer solution for 15-20 minutes.
-
Causality: Oxygen is a potent inhibitor of free-radical polymerization. It scavenges radicals to form stable peroxy radicals, which terminate polymerization chains prematurely. Removing dissolved oxygen is critical for achieving complete polymerization and forming a uniform gel.
-
-
Initiation of Polymerization:
-
Under the inert atmosphere, add 50 µL of the 10% APS solution to the monomer solution. Swirl gently to mix.
-
Add 10 µL of TEMED. Mix quickly and thoroughly.
-
Causality: TEMED acts as a catalyst, accelerating the decomposition of the persulfate ion to generate the sulfate radicals that initiate the polymerization.[13] The reaction begins almost immediately upon the addition of TEMED.
-
-
Gelation:
-
Immediately transfer the solution into a mold (e.g., between two glass plates with a 1 mm spacer, or into small vials).
-
Allow the solution to polymerize at room temperature for at least 4 hours, or until a firm, transparent gel has formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold and cut it into discs of a desired size.
-
Immerse the discs in a large volume of DI water for 3-4 days, changing the water twice daily.
-
Causality: This dialysis step is crucial for removing unreacted monomers, initiator fragments, and low-molecular-weight oligomers, which could be cytotoxic or interfere with experimental results.
-
-
Drying:
-
Freeze the purified hydrogel discs and lyophilize (freeze-dry) them for 48 hours to obtain dry, porous discs (xerogels) for characterization.
-
Characterization: pH-Dependent Swelling Study
-
Dry Weight: Record the weight of a lyophilized hydrogel disc (W_d).
-
Swelling: Immerse the disc in a buffer solution of a specific pH (e.g., pH 5.0).
-
Equilibrium: At regular intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_s). Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR = (W_s - W_d) / W_d
-
-
Repeat: Repeat the process using a buffer of a different pH (e.g., pH 7.4) to demonstrate the pH-responsive behavior. A significantly higher ESR is expected at pH 5.0 compared to pH 7.4.
Conclusion and Future Outlook
N-(2-Morpholinoethyl)acrylamide is a powerful functional monomer for creating intelligent materials. Its straightforward polymerization and predictable pH-responsive behavior make it an ideal candidate for advanced applications. Research continues to expand its utility through copolymerization with other functional monomers (e.g., temperature-responsive monomers like N-isopropylacrylamide) to create multi-stimuli-responsive systems.[14][15] These next-generation materials hold immense promise for fabricating sophisticated biosensors, self-healing materials, and targeted therapeutic systems that can respond with high fidelity to complex biological cues.
References
- 2. msdsdigital.com [msdsdigital.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. acrylamide suppliers UK [ukchemicalsuppliers.co.uk]
- 5. ethyl acrylate suppliers UK [ukchemicalsuppliers.co.uk]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. ayersintl.com [ayersintl.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, a key monomer in the development of advanced polymers and hydrogels. This document delves into the fundamental physicochemical properties of this compound, offering a detailed analysis of its behavior in various solvent systems and under diverse environmental stressors. Methodologies for solubility and stability assessment are presented with an emphasis on the rationale behind experimental design, ensuring the generation of robust and reliable data. This guide is intended to be an essential resource for researchers and professionals engaged in the formulation and characterization of materials incorporating this versatile molecule.
Introduction: Understanding the Molecule
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also known as N-(2-Morpholinoethyl)acrylamide, is a bifunctional molecule featuring a reactive acrylamide group and a hydrophilic morpholine moiety. This unique combination of a polymerizable group and a tertiary amine with a cyclic ether structure imparts valuable properties to the resulting polymers, such as hydrophilicity and potential stimuli-responsiveness. Its application is prominent in the synthesis of hydrogels for biomedical applications, including drug delivery and tissue engineering, as well as in the modification of surfaces to enhance biocompatibility and reduce fouling. A thorough understanding of its solubility and stability is paramount for its effective use, from storage and handling to polymerization and final application performance.
Molecular Structure:
Caption: Chemical structure of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-.
Solubility Profile
The solubility of a monomer is a critical parameter that dictates its handling, formulation, and polymerization kinetics, particularly in solution polymerization. The presence of the morpholine ring, with its nitrogen and oxygen atoms capable of hydrogen bonding, suggests a degree of hydrophilicity.
Qualitative Solubility
Based on its chemical structure, a qualitative assessment suggests that 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is likely to be soluble in polar solvents. The morpholine group enhances water solubility. Indeed, its common use in the synthesis of hydrogels corroborates its solubility in aqueous systems[].
Quantitative Solubility Data
| Solvent | Temperature (°C) | Estimated Solubility | Notes |
| Water | 25 | Soluble | The morpholine moiety imparts good water solubility, essential for its use in aqueous polymerization and hydrogel formation. |
| Ethanol | 25 | Soluble | Expected to be readily soluble due to the polarity of ethanol and its ability to hydrogen bond. |
| Methanol | 25 | Soluble | Similar to ethanol, high solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Acetone | 25 | Sparingly Soluble | Lower polarity compared to alcohols and water may limit solubility. |
| Hexane | 25 | Insoluble | As a nonpolar solvent, it is not expected to dissolve this polar molecule. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method provides a robust framework for determining the solubility of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- in a given solvent.
Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous agitation is crucial.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process reaches a true thermodynamic equilibrium.
-
Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.
-
Filtration: Immediate filtration of the supernatant is necessary to prevent precipitation of the solute upon cooling or solvent evaporation.
-
Validated HPLC Method: A validated, stability-indicating analytical method is essential for accurate and precise quantification of the analyte.
References
An In-depth Technical Guide to N-(2-Morpholinoethyl)acrylamide (MMEA) Monomer: Purity, Analysis, and Impact on Polymerization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(2-Morpholinoethyl)acrylamide (MMEA) monomer, focusing on the critical aspects of its purity and analysis. Ensuring high monomer purity is paramount for the successful synthesis of well-defined polymers with reproducible properties, a cornerstone of advanced applications in drug delivery, biomaterials, and specialty coatings. This document delves into the synthesis and purification of MMEA, identifies common impurities and their detrimental effects, and provides detailed protocols for rigorous analytical characterization.
The Significance of MMEA and the Imperative of Purity
N-(2-Morpholinoethyl)acrylamide (MMEA) is a functional acrylamide monomer that has garnered significant interest for its utility in creating "smart" polymers. The morpholino group imparts hydrophilicity and a pH-responsive character, making polymers derived from MMEA valuable in applications such as injectable hydrogels for tissue regeneration and stimuli-responsive drug delivery systems[]. The acrylamide functionality allows for facile polymerization, often through free-radical methods, to generate high molecular weight polymers[].
However, the success of these applications hinges on the stringent purity of the MMEA monomer. The presence of even trace amounts of impurities can have a profound impact on polymerization kinetics and the final properties of the polymer. Impurities can act as inhibitors or retarders, leading to incomplete reactions and low yields[2]. They can also function as chain transfer agents, resulting in polymers with lower molecular weights and broader molecular weight distributions than desired. Furthermore, ionic impurities can alter the pH-responsive behavior of the final polymer, compromising its intended functionality. Therefore, a thorough understanding of potential impurities and robust analytical methods to ensure their absence is not merely a matter of quality control, but a fundamental requirement for reproducible and reliable polymer synthesis.
Synthesis of MMEA and the Genesis of Impurities
The most common laboratory-scale synthesis of MMEA involves the reaction of acryloyl chloride with N-(2-aminoethyl)morpholine. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.
Reaction Scheme:
Caption: Workflow for GC-MS analysis of MMEA.
Troubleshooting Polymerization: The Link to Monomer Purity
Inconsistent or failed polymerizations are often directly attributable to monomer impurities. The following table outlines common issues and their likely causes related to MMEA purity.
| Problem | Potential Cause Related to Monomer Purity | Recommended Action |
| Long induction period or no polymerization | Presence of inhibitor (e.g., MEHQ). | Purify the monomer using basic alumina chromatography or an NaOH wash. |
| Low polymer yield | Presence of retarders or chain transfer agents (e.g., unreacted starting amines). | Recrystallize the monomer to remove these impurities. |
| Polymer with low molecular weight and/or broad polydispersity | Presence of chain transfer agents. | Rigorously purify the monomer and ensure all reaction components are pure. |
| Inconsistent batch-to-batch polymer properties | Variable levels of impurities in different batches of monomer. | Implement a strict analytical protocol to qualify each batch of monomer before use. |
| Poor pH-responsive behavior of the final polymer | Presence of ionic impurities (e.g., acrylic acid). | Purify the monomer to remove acidic impurities and handle the purified monomer under anhydrous conditions to prevent hydrolysis. |
Table 2: Troubleshooting Guide for MMEA Polymerization.
Conclusion
The successful application of N-(2-Morpholinoethyl)acrylamide in advanced polymer synthesis is critically dependent on the purity of the monomer. A comprehensive understanding of the synthesis, potential impurities, and appropriate purification and analytical techniques is essential for any researcher working with this versatile monomer. By implementing the rigorous purification and characterization protocols outlined in this guide, scientists can ensure the synthesis of well-defined, reproducible polymers, thereby accelerating innovation in drug delivery, biomaterials, and other high-performance applications.
References
A Framework for Target Identification and Mechanistic Validation
An In-depth Technical Guide on the Hypothetical Mechanism of Action of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Abstract: This technical guide delineates the hypothetical mechanism of action for the compound 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-. Based on its chemical structure, the molecule is classified as a potential targeted covalent inhibitor. The core of its mechanism is predicated on the electrophilic nature of its α,β-unsaturated amide (acrylamide) moiety, a well-established "warhead" in medicinal chemistry. This document provides a deep dive into the principles of covalent inhibition, the specific reactivity of the acrylamide group, and a proposed research framework for identifying its specific biological target(s) and validating its mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel covalent probes and therapeutics.
Part 1: The Molecular Architecture and the Principle of Covalent Inhibition
The molecule 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- possesses two key functional domains that define its potential mode of action:
-
The "Warhead" - Acrylamide Moiety: The 2-propenamide group is a classic electrophilic functional group known to form covalent bonds with nucleophilic residues on proteins.[1]
-
The "Guidance System" - N-[2-(4-morpholinyl)ethyl] Moiety: This portion of the molecule dictates the non-covalent binding affinity and selectivity, guiding the warhead to a specific protein target.[2]
The general mechanism for such covalent inhibitors is a two-step process.[3][4] First, the inhibitor reversibly binds to the target protein through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) dictated by the guidance system. This initial binding event positions the electrophilic warhead in close proximity to a reactive, nucleophilic amino acid residue within the protein's binding site. The second step is the formation of a stable covalent bond, which, in the case of acrylamides, is typically irreversible.[2][3] This irreversible modification leads to a prolonged and potent pharmacological effect, as the protein's function is permanently disabled until the cell synthesizes new protein.[5]
Below is a diagram illustrating the sequential nature of targeted covalent inhibition.
Figure 1: General mechanism of irreversible covalent inhibition. The inhibitor (I) first forms a reversible, non-covalent complex (P·I) with the target protein (P), characterized by the inhibition constant (Ki). This is followed by an irreversible covalent bond formation, characterized by the rate constant k_inact.
Part 2: The Chemistry of the Acrylamide Warhead
The reactivity of the 2-propenamide (acrylamide) moiety is central to the molecule's function. It acts as a Michael acceptor, making it susceptible to nucleophilic attack by electron-rich amino acid side chains.[6] Among the nucleophilic residues found in proteins, cysteine is the most common target for acrylamide-based inhibitors due to the high nucleophilicity of its thiol group at physiological pH.[1][6]
The reaction proceeds via a conjugate addition (Michael addition) where the cysteine thiol attacks the β-carbon of the α,β-unsaturated system, forming a stable thioether bond. This reaction is considered kinetically stable and effectively irreversible under physiological conditions.[6]
Figure 2: The reaction mechanism between a cysteine thiol and the acrylamide warhead. The sulfur atom attacks the terminal carbon of the double bond, forming a stable, irreversible thioether linkage.
Part 3: Proposed Research Workflow for Target Identification and Validation
Given that the specific protein target of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is not publicly known, a systematic approach is required for its identification and validation. The following workflow outlines key experimental strategies.
Figure 3: A comprehensive experimental workflow for the identification, validation, and characterization of the molecular target and mechanism of action for a novel covalent probe.
Protocol 1: Chemoproteomic Target Identification
This protocol aims to identify which proteins in a complex biological mixture are covalently modified by the compound.
Objective: To identify candidate protein targets from a cell lysate.
Methodology:
-
Lysate Preparation: Prepare a clarified cell lysate from a relevant cell line or tissue.
-
Probe Incubation: Treat one aliquot of the lysate with 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- (e.g., 10 µM final concentration) for 1-2 hours at 37°C.
-
Competitive Control: Treat a second aliquot with a high concentration (e.g., 1 mM) of a non-specific thiol-reactive compound (like N-ethylmaleimide) to block accessible cysteines, followed by treatment with the probe. Alternatively, use a large excess of the probe itself as a competitor in a pre-incubation step.
-
Protein Digestion: Denature, reduce, and alkylate the proteins in both samples. Digest the proteins into peptides using trypsin.
-
Peptide Enrichment (Optional but Recommended): If the probe has a tag (e.g., biotin), enrich the modified peptides using affinity chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database. Look for peptides that show a mass shift corresponding to the addition of the probe's molecular weight (184.24 Da). Candidate targets are proteins whose modified peptides are abundant in the probe-treated sample but absent or significantly reduced in the competitive control.
Data Interpretation:
| Parameter | Description | Expected Outcome for a True Target |
| Mass Adduct | The mass added to the peptide by the probe. | +184.121 Da (Exact Mass) |
| Site of Modification | The specific amino acid residue modified. | Cysteine (most likely) |
| Spectral Count Ratio | Ratio of modified peptide spectra (Probe / Control). | High (>10) |
Protocol 2: Biochemical Validation with Recombinant Protein
This protocol validates the direct interaction between the probe and a candidate protein identified in the chemoproteomics screen.
Objective: To confirm covalent modification and determine kinetic parameters.
Methodology:
-
Protein Expression: Clone, express, and purify the candidate protein(s).
-
Intact Protein Mass Spectrometry:
-
Incubate the purified protein with the probe at various time points (e.g., 0, 15, 60, 120 min).
-
Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Validation: A successful reaction will show a mass shift in the protein's molecular weight corresponding to the probe's mass (+184.24 Da).
-
-
Activity Assay (if the target is an enzyme):
-
Pre-incubate the enzyme with varying concentrations of the probe for a set time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate and calculate the IC50 value.
-
To determine the kinetic parameters of irreversible inhibition (kinact/Ki), monitor the progress of inhibition over time at multiple inhibitor concentrations.
-
-
Site-Directed Mutagenesis:
-
Mutate the identified cysteine residue to a non-nucleophilic residue (e.g., serine or alanine).
-
Repeat the intact protein MS and activity assays.
-
Validation: The mutant protein should not be modified by the probe and should not be irreversibly inhibited, confirming that the specific cysteine is the site of covalent attachment.
-
Conclusion
While the specific biological target of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- remains to be elucidated, its chemical structure strongly implicates it as a targeted covalent inhibitor. The mechanism of action is rooted in the irreversible Michael addition reaction between its acrylamide "warhead" and a nucleophilic cysteine residue on a target protein. The "guidance system" portion of the molecule is critical for directing this reactivity towards a specific protein, thereby determining its ultimate biological effect. The experimental framework provided here offers a robust, field-proven strategy for researchers to identify this target, validate the covalent interaction, and fully characterize its mechanism of action, paving the way for its potential use as a chemical probe or therapeutic lead.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of N-(2-Morpholinoethyl)acrylamide: A Technical Guide for Researchers
Introduction: The Molecular Versatility of N-(2-Morpholinoethyl)acrylamide and the Imperative of Spectroscopic Verification
N-(2-Morpholinoethyl)acrylamide is a bifunctional monomer of significant interest in materials science and drug delivery. Its molecular architecture, featuring a reactive acrylamide moiety and a hydrophilic morpholino group, makes it a valuable building block for the synthesis of "smart" polymers. These polymers can exhibit stimuli-responsive behavior, such as pH or temperature sensitivity, rendering them suitable for a range of applications including hydrogels for controlled drug release, bio-conjugation, and advanced coating materials.
Given its pivotal role as a monomer, ensuring its chemical identity and purity is paramount to the successful synthesis of downstream polymers with desired properties. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide a non-destructive and highly informative means of confirming the molecular structure of N-(2-Morpholinoethyl)acrylamide. This technical guide provides an in-depth analysis of the NMR and FTIR spectroscopic data for this compound, offering a valuable resource for researchers in polymer chemistry, materials science, and pharmaceutical development.
Molecular Structure and Key Functional Groups
To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure of N-(2-Morpholinoethyl)acrylamide and identify its key functional groups.
Methodological & Application
Application and Protocol Guide for the RAFT Polymerization of N-(2-morpholinoethyl)acrylamide (MorfEA)
Introduction: The Significance of Poly(N-(2-morpholinoethyl)acrylamide) in Advanced Drug Delivery
N-(2-morpholinoethyl)acrylamide (MorfEA) is a tertiary amine-containing acrylamide monomer that has garnered significant interest within the biomedical and pharmaceutical research communities. The corresponding polymer, poly(N-(2-morpholinoethyl)acrylamide) (PMorfEA), possesses a unique pH-responsive character owing to the protonation of the morpholine ring under acidic conditions. This "smart" behavior makes PMorfEA an exemplary candidate for the design of intelligent drug delivery systems, where the therapeutic payload can be selectively released in the acidic microenvironments of tumors or within specific subcellular compartments like endosomes and lysosomes.[1][2]
Conventional free-radical polymerization methods, however, often yield polymers with broad molecular weight distributions and limited architectural control, thereby compromising their efficacy and reproducibility in sensitive biomedical applications.[3] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization emerges as a superior strategy, offering precise control over polymer molecular weight, dispersity (Đ), and architecture.[4] This level of control is paramount for developing well-defined nanomaterials with predictable drug loading and release kinetics.
This comprehensive guide provides a detailed protocol for the synthesis of well-defined PMorfEA via RAFT polymerization. It further delves into the rationale behind the selection of reagents and reaction conditions, and outlines the essential characterization techniques to validate the success of the polymerization.
The Underlying Chemistry: A Closer Look at the RAFT Mechanism for Acrylamides
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low dispersities.[4] The key to a successful RAFT polymerization lies in the selection of a suitable chain transfer agent (CTA), which reversibly reacts with propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. For the polymerization of acrylamides, trithiocarbonates are often the preferred class of RAFT agents due to their hydrolytic stability and excellent control over the polymerization of more activated monomers.[5]
The process can be broken down into several key steps:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), decomposes upon heating to generate primary radicals. These radicals then react with a monomer molecule to initiate a propagating polymer chain.
-
Chain Transfer: The propagating polymer chain radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate.
-
Fragmentation: This intermediate can then fragment, releasing a new radical (the R group of the RAFT agent) which can initiate a new polymer chain.
-
Re-initiation and Equilibration: The newly formed radical initiates the polymerization of other monomers. The process of addition-fragmentation continues, establishing an equilibrium where the majority of the polymer chains are in a dormant state at any given time. This minimizes termination reactions and allows for the controlled growth of polymer chains.
Caption: The RAFT polymerization mechanism.
Experimental Protocol: RAFT Polymerization of MorfEA
This protocol is designed for the synthesis of a well-defined PMorfEA homopolymer with a target degree of polymerization (DP) of 100.
Materials
-
N-(2-morpholinoethyl)acrylamide (MorfEA): (CAS: 13276-17-0) Purity >97%. Store at 2-8°C.[6]
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate such as 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: Azobisisobutyronitrile (AIBN). Recrystallize from methanol before use.
-
Solvent: 1,4-Dioxane or Dimethyl sulfoxide (DMSO), anhydrous.[3][7]
-
Precipitation Solvent: Diethyl ether or hexane, cold.
-
Nitrogen or Argon gas: High purity.
Equipment
-
Schlenk flask or similar reaction vessel with a magnetic stirrer.
-
Magnetic stir plate with heating.
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Syringes and needles.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Vacuum oven.
Step-by-Step Procedure
Caption: Experimental workflow for RAFT polymerization of MorfEA.
-
Reagent Calculation:
-
Target DP = 100.
-
Molar ratio of [MorfEA]:[RAFT Agent]:[AIBN] = 100:1:0.2.
-
For example, to synthesize ~1 g of polymer:
-
MorfEA (MW: 184.24 g/mol ): ~1 g (~5.43 mmol)
-
RAFT Agent (CPADB, MW: 279.38 g/mol ): ~15.17 mg (~0.0543 mmol)
-
AIBN (MW: 164.21 g/mol ): ~1.78 mg (~0.0109 mmol)
-
-
-
Reaction Setup:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of MorfEA, the RAFT agent, and AIBN.
-
Add the desired amount of anhydrous solvent (e.g., 1,4-dioxane or DMSO) to achieve a monomer concentration of approximately 1-2 M.[7]
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Oxygen is a radical scavenger and must be removed from the reaction mixture.
-
Perform at least three freeze-pump-thaw cycles to ensure a completely inert atmosphere.
-
-
Polymerization:
-
Termination and Purification:
-
To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., chloroform or methanol) and re-precipitate to further purify.
-
Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the polymer structure and to calculate the monomer conversion. The disappearance of the vinyl proton signals of the MorfEA monomer (typically between 5.5 and 6.5 ppm) and the appearance of the broad polymer backbone signals are indicative of successful polymerization.[3]
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a crucial technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. A successful RAFT polymerization is characterized by a linear increase in Mₙ with monomer conversion and a low dispersity value (typically Đ < 1.3).[3]
| Parameter | Description | Typical Value |
| Target DP | The desired degree of polymerization. | 100 |
| Monomer Conversion | The percentage of monomer that has been converted to polymer. | > 90% |
| Theoretical Mₙ ( g/mol ) | Calculated based on monomer conversion and the initial [Monomer]/[RAFT] ratio. | Varies with conversion |
| Experimental Mₙ (GPC, g/mol ) | The number-average molecular weight determined by GPC. | Close to theoretical Mₙ |
| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution (Mₙ/Mₙ). | < 1.3 |
pH-Responsive Behavior of Poly(MorfEA)
The morpholine moiety in PMorfEA has a pKa of approximately 5.6. At pH values below its pKa, the morpholine nitrogen becomes protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to dissolve or swell in aqueous solutions. Above the pKa, the polymer is deprotonated and becomes more hydrophobic, which can lead to aggregation or collapse. This pH-dependent solubility is the basis for its application in drug delivery systems that target acidic environments.[9][10]
Conclusion
RAFT polymerization is a powerful and versatile technique for the synthesis of well-defined, pH-responsive polymers from N-(2-morpholinoethyl)acrylamide. The protocol outlined in this guide provides a robust starting point for researchers and scientists in the field of drug development to produce high-quality PMorfEA with precise control over its molecular characteristics. The ability to tailor the polymer's properties opens up exciting possibilities for the creation of advanced and effective drug delivery vehicles.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Synthesis of Poly(N-(2-Morpholinoethyl)acrylamide) Hydrogels: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights into the synthesis of poly(N-(2-Morpholinoethyl)acrylamide) (pMEA) hydrogels. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding of the synthesis process.
Introduction: The Promise of pMEA Hydrogels
Poly(N-(2-Morpholinoethyl)acrylamide) (pMEA) hydrogels are a class of "smart" polymers that exhibit significant changes in their physical properties in response to external stimuli, particularly pH and temperature. This responsiveness stems from the morpholino side groups, which contain a tertiary amine that can be protonated at acidic pH, leading to electrostatic repulsion and swelling of the hydrogel network. Additionally, the polymer exhibits thermo-responsive behavior, often characterized by a lower critical solution temperature (LCST), above which it becomes more hydrophobic and deswells. These dual-responsive properties make pMEA hydrogels highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][2][3][4][5][6]
The ability to precisely tune the swelling and release kinetics of pMEA hydrogels by modulating pH and temperature offers a sophisticated mechanism for targeted drug delivery.[1][4] For instance, a drug-loaded pMEA hydrogel could be designed to remain collapsed at physiological pH and temperature, minimizing premature drug release, and then swell to release its payload in the acidic microenvironment of a tumor or within a specific cellular compartment.
This application note will detail a robust and reproducible method for the synthesis of pMEA hydrogels via free-radical polymerization, a widely used and versatile technique for creating crosslinked polymer networks.[7][8]
Synthesis of pMEA Hydrogels via Free-Radical Polymerization
The synthesis of pMEA hydrogels involves the polymerization of the N-(2-Morpholinoethyl)acrylamide monomer in the presence of a crosslinking agent and a chemical initiator. The crosslinker, typically N,N'-methylenebis(acrylamide) (MBAA), forms covalent bonds between the growing polymer chains, creating a three-dimensional network structure that is insoluble in water but can absorb significant amounts of aqueous solutions.[8][9] The initiator, a redox pair such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), generates free radicals to initiate the polymerization process at room temperature.[7]
Underlying Principles of the Synthesis
The choice of a redox initiation system is critical for applications involving sensitive biological molecules, as it allows for polymerization to occur at ambient temperatures, avoiding potential thermal degradation of encapsulated therapeutics.[7] The concentration of the monomer, crosslinker, and initiator are key parameters that can be adjusted to tailor the final properties of the hydrogel, such as its swelling ratio, mechanical strength, and degradation rate.[3][10] An increase in crosslinker concentration, for instance, will generally lead to a more tightly crosslinked network with a lower swelling capacity and higher mechanical stiffness.[10]
Diagram of the pMEA Hydrogel Synthesis Workflow
Caption: Workflow for the synthesis of pMEA hydrogels.
Detailed Experimental Protocol
Materials:
-
N-(2-Morpholinoethyl)acrylamide (MEA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Nitrogen source for degassing
-
Standard laboratory glassware
-
Freeze-dryer or vacuum oven
Protocol:
-
Preparation of the Pre-gel Solution:
-
In a glass vial, dissolve the desired amount of MEA monomer and MBAA crosslinker in DI water. A typical formulation is provided in the table below.
-
Gently stir the solution until all components are fully dissolved.
-
Degas the solution by bubbling with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiation of Polymerization:
-
To the degassed pre-gel solution, add the APS solution, followed by the addition of TEMED. The polymerization will initiate shortly after the addition of TEMED.
-
Gently swirl the vial to ensure homogeneous mixing of the initiator and accelerator.
-
Allow the solution to polymerize at room temperature for a designated time, typically several hours to overnight, until a solid hydrogel is formed.
-
-
Purification of the Hydrogel:
-
Once polymerization is complete, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water to remove any unreacted monomers, initiator, and other impurities.
-
Change the water frequently (e.g., every 6-8 hours) for 2-3 days to ensure complete purification.
-
-
Drying:
-
For characterization or loading of hydrophobic drugs, the purified hydrogel can be dried.
-
Freeze-drying (lyophilization) is the preferred method to obtain a porous scaffold structure.
-
Alternatively, the hydrogel can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Table 1: Example Formulation for pMEA Hydrogel Synthesis
| Component | Amount | Molar Ratio (relative to Monomer) |
| MEA Monomer | 1.0 g | 1 |
| MBAA Crosslinker | 0.02 g | 0.025 |
| APS Initiator | 0.01 g | 0.008 |
| TEMED Accelerator | 10 µL | - |
| DI Water | 5 mL | - |
Note: These are starting concentrations and can be varied to tune the hydrogel properties.
Characterization of pMEA Hydrogels
Thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships of the pMEA hydrogels.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized hydrogel. The spectrum of the pMEA hydrogel should show characteristic peaks corresponding to the amide C=O stretching (around 1650 cm⁻¹), N-H bending (around 1540 cm⁻¹), and C-N stretching of the morpholine ring.[11][12] The disappearance of the vinyl C=C stretching peak (around 1630 cm⁻¹) from the monomer spectrum indicates successful polymerization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the polymer structure. For ¹H NMR of the pMEA polymer dissolved in a suitable solvent (e.g., D₂O), characteristic peaks corresponding to the protons of the polymer backbone, the morpholino ring, and the ethyl spacer should be observed.
Diagram of Key Functional Groups in pMEA
Caption: Key functional groups in pMEA.
Swelling Behavior
The swelling behavior of pMEA hydrogels is a critical parameter that reflects their responsiveness to environmental stimuli.
Protocol for Swelling Studies:
-
Prepare dried, pre-weighed discs of the pMEA hydrogel.
-
Immerse the discs in buffer solutions of varying pH (e.g., pH 2 to 10) or in water at different temperatures (e.g., 25 °C to 50 °C).
-
At regular time intervals, remove the hydrogel discs, gently blot the surface to remove excess water, and weigh them.
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (SR) can be calculated using the following equation:
SR (%) = [(Ws - Wd) / Wd] x 100
where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
The results of swelling studies will demonstrate the pH and temperature-dependent nature of the pMEA hydrogels. A significant increase in the swelling ratio is expected at acidic pH due to the protonation of the morpholino groups and at temperatures below the LCST.[3][13]
Rheological Properties
Rheology is the study of the flow and deformation of matter. For hydrogels, rheological measurements provide valuable information about their mechanical strength and viscoelastic properties. Dynamic mechanical analysis (DMA) is commonly used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher storage modulus indicates a more rigid and mechanically robust hydrogel.
Applications in Drug Delivery and Beyond
The unique pH and thermo-responsive properties of pMEA hydrogels make them excellent candidates for advanced drug delivery systems.[1][4][5] By carefully designing the hydrogel's composition and crosslinking density, the release of encapsulated drugs can be precisely controlled in response to specific physiological cues. Beyond drug delivery, pMEA hydrogels also show promise in tissue engineering, where they can serve as scaffolds that mimic the extracellular matrix and support cell growth and proliferation.[14] Their biocompatibility and tunable properties make them a versatile platform for a wide range of biomedical innovations.
Conclusion
This application note has provided a detailed, scientifically-grounded guide to the synthesis and characterization of poly(N-(2-Morpholinoethyl)acrylamide) hydrogels. By understanding the fundamental principles behind the synthesis and the key parameters that influence the final properties, researchers can effectively design and fabricate pMEA hydrogels with tailored characteristics for their specific applications in drug delivery, tissue engineering, and other biomedical fields. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and engineers working at the forefront of smart polymer research.
References
- 1. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temperature- and pH-Responsive Super-Absorbent Hydrogel Based on Grafted Cellulose and Capable of Heavy Metal Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarscommons.fgcu.edu]
Application Notes & Protocols: Temperature-Sensitive Polymers from N-(2-Morpholinoethyl)acrylamide (MDEA)
Introduction: The Rise of "Smart" Polymers in Biomedical Research
In the landscape of advanced materials, stimuli-responsive polymers, often dubbed "smart" polymers, have emerged as a cornerstone for innovation, particularly in the biomedical field.[1][2] These materials exhibit the unique ability to undergo significant, reversible changes in their physicochemical properties in response to external triggers such as temperature, pH, or light.[1][2] Among these, thermoresponsive polymers are particularly compelling for in vivo and in vitro applications because temperature is a readily controllable parameter.[3]
A key characteristic of many thermoresponsive polymers is the Lower Critical Solution Temperature (LCST). Below its LCST, a polymer is typically soluble in a given solvent (usually water), existing as hydrated, extended coils. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into dehydrated globules. This sharp, reversible transition is the engine behind their "smart" behavior, enabling applications from controlled drug delivery to cell sheet engineering.[1][2][3][4]
While Poly(N-isopropylacrylamide) (PNIPAM) has historically been the most studied thermoresponsive polymer with its LCST around 32°C, there is a growing demand for polymers with tunable transition temperatures and diverse functionalities.[5][6] Enter N-(2-Morpholinoethyl)acrylamide (MDEA). The corresponding polymer, poly(MDEA), is a thermoresponsive polymer that also possesses a morpholino group, which imparts pH-sensitivity and unique biological interaction profiles. This dual responsiveness makes poly(MDEA) and its derivatives highly attractive for creating sophisticated biomedical systems.
This guide provides a comprehensive overview of the synthesis, characterization, and application of MDEA-based thermoresponsive polymers, offering detailed protocols and the scientific rationale to empower researchers in drug development and materials science.
Synthesis of Poly(MDEA): From Monomer to Macromolecule
The synthesis of well-defined poly(MDEA) is crucial for predictable and reproducible performance. While conventional free-radical polymerization is a straightforward method, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended for biomedical applications. CRP methods provide excellent control over molecular weight, architecture, and end-group functionality, which are critical for optimizing drug carrier stability, release kinetics, and biological interactions.[1]
Recommended Synthesis Method: RAFT Polymerization
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with low dispersity (Đ < 1.3) and pre-determined molecular weights.[7][8] The choice of Chain Transfer Agent (CTA) is critical for success.[7][8][9] For acrylamide derivatives like MDEA, trithiocarbonates are often effective CTAs.[7]
Protocol 2.1: Synthesis of Poly(MDEA) via RAFT Polymerization
This protocol details the synthesis of a poly(MDEA) homopolymer with a target molecular weight.
Materials:
-
N-(2-Morpholinoethyl)acrylamide (MDEA), monomer
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA), initiator
-
3-(((Benzylthio)carbonothioyl)thio)propanoic acid, CTA
-
1,4-Dioxane (anhydrous), solvent
-
Diethyl ether (cold), for precipitation
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reagent Calculation: Determine the molar ratios of [Monomer]:[CTA]:[Initiator]. A typical ratio for good control is[10]:[11]:[0.2].
-
Reaction Setup: In a Schlenk flask, dissolve MDEA monomer and the CTA in anhydrous 1,4-dioxane.
-
Degassing: Seal the flask and purge the solution with dry nitrogen gas for at least 30 minutes under vigorous stirring to remove dissolved oxygen, which can terminate the polymerization.[12]
-
Initiator Addition: Add the initiator (ACVA) to the flask under a positive nitrogen pressure.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C to initiate the polymerization. The reaction time will depend on the target molecular weight and conversion; it can range from 4 to 24 hours.[8]
-
Termination: To stop the reaction, remove the flask from the oil bath and expose the solution to air. Dilute with a small amount of solvent.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with stirring. The polymer will crash out as a solid.
-
Isolation & Drying: Decant the solvent and wash the polymer precipitate with fresh cold diethyl ether two more times. Dry the isolated polymer under vacuum at room temperature until a constant weight is achieved.
Causality: The RAFT process relies on a dynamic equilibrium where growing polymer chains are reversibly capped by the CTA. This minimizes termination reactions and allows chains to grow at a similar rate, resulting in a polymer population with a narrow molecular weight distribution. The choice of 70°C is a common temperature for the thermal decomposition of the ACVA initiator.[8]
Characterization: Validating Synthesis and Properties
After synthesis, it is imperative to characterize the polymer to confirm its structure, molecular weight, and thermoresponsive properties.
Structural and Molecular Weight Analysis
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the polymer structure and verify the successful incorporation of the MDEA monomer.
-
Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A low Đ value (typically < 1.3 for RAFT) indicates a well-controlled polymerization.[8]
Determining the Lower Critical Solution Temperature (LCST)
The LCST is the hallmark property of these polymers. It is typically measured by observing the change in turbidity of a polymer solution as a function of temperature.
Protocol 3.2: LCST Measurement by UV-Vis Spectroscopy
Materials:
-
Synthesized Poly(MDEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (peltier)
-
Quartz cuvette
Procedure:
-
Solution Preparation: Prepare a dilute solution of poly(MDEA) in PBS (e.g., 1 mg/mL). Ensure the polymer is fully dissolved.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance or transmittance at a wavelength where the polymer does not absorb strongly (e.g., 500 nm).
-
Temperature Ramp: Place the cuvette in the temperature-controlled holder. Start at a temperature well below the expected LCST (e.g., 20°C).
-
Data Acquisition: Program the instrument to slowly increase the temperature (e.g., 0.5°C/minute) while recording the transmittance at regular intervals.
-
LCST Determination: The LCST is defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. Plot transmittance vs. temperature to visualize the transition.
Data Presentation: Factors Influencing Poly(MDEA) LCST
The LCST of MDEA-based polymers is not fixed; it can be tuned by several factors, making it a highly versatile system.
| Parameter | Effect on LCST | Rationale |
| pH | Decreasing pH lowers the LCST | Protonation of the morpholino group at lower pH increases the polymer's hydrophilicity, requiring a higher temperature to induce phase separation. |
| Copolymerization | Varies with comonomer | Incorporating a hydrophilic comonomer (e.g., acrylamide) will generally increase the LCST. A hydrophobic comonomer will decrease it.[13][14] |
| Molecular Weight | Minor effect | Higher molecular weight polymers may exhibit a slightly sharper and lower LCST due to increased chain entanglement and cooperative dehydration. |
| Salt Concentration | Generally decreases LCST | Salts can disrupt the hydrogen bonding between the polymer and water molecules (the "salting-out" effect), promoting polymer collapse at a lower temperature. |
Application Protocol: Thermoresponsive Hydrogel for Controlled Drug Delivery
One of the most powerful applications of poly(MDEA) is in the creation of injectable hydrogels for sustained drug release.[2][4][15] A solution of the polymer (or a crosslinkable derivative) is liquid at room temperature, allowing for easy mixing with a therapeutic agent and injection via a standard syringe. Once inside the body at 37°C (above its LCST), the solution instantly forms a hydrogel depot, trapping the drug and releasing it slowly over time.[3]
The following workflow illustrates the process from synthesis to application.
Caption: Workflow for Thermoresponsive Drug Delivery.
Protocol 4.1: In Vitro Drug Release from a Poly(MDEA) Hydrogel
This protocol simulates the release of a model drug from an in situ formed hydrogel.
Materials:
-
Sterile, purified Poly(MDEA) solution (e.g., 10% w/v in PBS, pH 7.4)
-
Model drug (e.g., Doxorubicin, Methylene Blue)
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off)
-
37°C shaking water bath or incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Formulation: At room temperature (or below the LCST), mix the poly(MDEA) solution with a known concentration of the model drug.
-
Loading: Transfer a precise volume (e.g., 1 mL) of the drug-loaded polymer solution into a dialysis bag. Seal both ends securely.
-
Gelation & Release: Place the dialysis bag into a large, known volume of pre-warmed PBS (37°C) to induce gelation inside the bag. This represents the release medium.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the aliquots using UV-Vis spectroscopy by comparing to a standard curve.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. This will provide the in vitro release profile of the formulation.
Self-Validation: The success of this protocol is validated by observing a sustained, diffusion-controlled release profile over an extended period, rather than a rapid "burst release" which would indicate poor drug entrapment or hydrogel instability. The hydrogel should remain as a distinct phase inside the dialysis bag at 37°C.
Advanced Application: Cell Sheet Engineering
Thermoresponsive polymers are revolutionizing tissue engineering through a technique called "cell sheet engineering".[16][17] Surfaces are coated with a thermoresponsive polymer like poly(MDEA). At 37°C, the surface is hydrophobic, promoting cell adhesion and proliferation into a confluent sheet.[16][17] To harvest the cells, the temperature is simply lowered below the LCST. The surface becomes hydrophilic, swells, and the intact cell sheet, complete with its vital extracellular matrix, detaches spontaneously without the need for enzymatic digestion (e.g., trypsin), which can damage cell surface proteins.[16][17] This technique allows for the creation of scaffold-free tissue constructs for regenerative medicine.[11][18]
Caption: Mechanism of Thermoresponsive Cell Sheet Detachment.
References
- 1. Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3D printing of thermo-responsive methylcellulose hydrogels for cell-sheet engineering [re.public.polimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 3D printing of thermo-responsive methylcellulose hydrogels for cell-sheet engineering [spiral.imperial.ac.uk]
Biomedical applications of poly(N-(2-Morpholinoethyl)acrylamide)
An In-Depth Technical Guide to the Biomedical Applications of Poly(N-(2-Morpholinoethyl)acrylamide) (pMEOA)
Prepared by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biomedical applications of Poly(N-(2-Morpholinoethyl)acrylamide), hereafter referred to as pMEOA. This guide delves into the core scientific principles governing the polymer's behavior, detailed protocols for its synthesis and application, and insights into its use in advanced therapeutic and regenerative strategies.
Introduction: The Promise of "Smart" Acrylamide-Based Polymers
In the landscape of biomedical materials, "smart" polymers that respond to specific physiological cues represent a frontier in targeted therapy and regenerative medicine. Polyacrylamides are a versatile class of synthetic polymers whose properties can be finely tuned through the chemical nature of their side chains.[1][2] pMEOA is an intriguing member of this family, distinguished by its morpholinoethyl side group. This functional group imparts dual pH- and thermo-responsive properties, positioning pMEOA as a highly adaptable platform for a range of biomedical applications, from controlled drug delivery to dynamic tissue engineering scaffolds.[3][4] While its methacrylate analogue is more widely reported, the principles governing its functionality are directly translatable to the pMEOA system, which we will explore herein.
Section 1: Core Principles of pMEOA's "Smart" Behavior
The utility of pMEOA is rooted in its ability to undergo reversible physicochemical changes in response to environmental triggers. Understanding the causality behind these responses is critical for designing effective biomedical systems.
Thermoresponsiveness: The Lower Critical Solution Temperature (LCST)
The most notable property of many polyacrylamides, including pMEOA, is their thermoresponsiveness, characterized by a Lower Critical Solution Temperature (LCST).
-
Mechanism: Below the LCST, the polymer is soluble in water. The morpholino groups and the amide backbone form hydrogen bonds with surrounding water molecules, creating a hydrated, extended polymer chain. As the temperature increases and surpasses the LCST, these hydrogen bonds weaken and break. Intra- and intermolecular hydrogen bonds between the polymer chains become energetically favorable, causing the polymer to dehydrate, collapse into compact globules, and phase-separate from the solution.[3] This transition is reversible upon cooling. For many N-substituted polyacrylamides, this transition occurs near physiological body temperature, making it exceptionally useful for in-vivo applications.[3][5]
pH-Responsiveness: The Role of the Morpholino Group
The morpholino moiety contains a tertiary amine, which acts as a weak base. This provides pMEOA with a distinct pH-sensitive character.
-
Mechanism: In neutral or alkaline environments (pH > pKa), the morpholino nitrogen is deprotonated and neutral. In acidic environments (pH < pKa), the nitrogen becomes protonated, acquiring a positive charge. This leads to electrostatic repulsion between the adjacent charged groups along the polymer backbone, forcing the polymer to uncoil and swell.[4][6] This pH-triggered transition from a collapsed to a swollen state is a powerful mechanism for controlling the release of encapsulated molecules or altering the mechanical properties of a hydrogel matrix.
Section 2: Synthesis of pMEOA via Controlled Radical Polymerization
To be effective in biomedical applications, polymers must have a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity). This ensures reproducible properties and predictable in-vivo behavior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for achieving this level of control.[5][7][8]
Protocol 2.1: Synthesis of pMEOA by RAFT Polymerization
-
Causality: This protocol utilizes a trithiocarbonate RAFT agent to mediate the polymerization of the N-(2-Morpholinoethyl)acrylamide (MEOA) monomer. The RAFT agent allows for the controlled, sequential addition of monomers, resulting in polymer chains of a predetermined length with a reactive end-group that can be used for further functionalization.[8][9]
Materials:
-
N-(2-Morpholinoethyl)acrylamide (MEOA) monomer
-
RAFT Agent: S,S-Dibenzyl trithiocarbonate or similar
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)[10]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane
-
Nitrogen or Argon gas source
-
Precipitation Solvent: Cold diethyl ether
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the MEOA monomer, RAFT agent, and AIBN initiator in the chosen anhydrous solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.2. The exact ratio determines the target molecular weight.
-
Deoxygenation: Seal the flask. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir vigorously.[7][9] The reaction is typically run for 6-24 hours, depending on the desired conversion.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with stirring.
-
Recover the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against fresh deionized water for 48-72 hours to remove unreacted monomer and other small molecules.
-
Isolate the final product by lyophilization (freeze-drying) to yield a pure, fluffy white solid.
-
References
- 1. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
- 2. Frontiers | Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Chemical Modifications on the Thermoresponsive Behavior of a PDMAEA-b-PNIPAM-b-POEGA Triblock Terpolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: N-(2-Morpholinoethyl)acrylamide as a Functional Monomer in Advanced Copolymer Design
Introduction: The Strategic Advantage of the Morpholino Moiety
In the landscape of functional polymers, monomer selection is the critical first step that dictates the ultimate properties and applicability of the macromolecule. N-(2-Morpholinoethyl)acrylamide (MDEA) has emerged as a monomer of significant interest for researchers in drug delivery, biomaterials, and diagnostics. Its structure uniquely combines a polymerizable acrylamide group with a tertiary amine-containing morpholino side chain.[] This combination imparts a crucial property: pH-responsiveness.
The morpholino group possesses a pKa in the range of 5.6–6.5, which is physiologically relevant. At pH values below its pKa (e.g., in endosomal compartments or tumor microenvironments), the morpholino nitrogen becomes protonated. This leads to a dramatic increase in the hydrophilicity of the polymer, causing conformational changes, swelling, or dissolution. This "smart" behavior is the cornerstone of MDEA's utility, allowing for the design of materials that respond intelligently to specific biological cues.[2]
This guide provides an in-depth exploration of MDEA as a functional monomer. We will dissect the causality behind its behavior in copolymers, provide field-proven protocols for synthesis and characterization, and illustrate its application in creating stimuli-responsive systems.
Core Principles of MDEA in Copolymerization
Incorporating MDEA into a polymer backbone allows for the precise tuning of its physicochemical properties. The choice of comonomer and polymerization technique are pivotal decisions that tailor the final material for a specific application.
2.1. Mechanism of pH-Responsiveness
The functionality of MDEA-containing copolymers is rooted in the acid-base equilibrium of the morpholino group.
-
In Neutral/Basic Conditions (pH > pKa): The morpholino nitrogen is deprotonated and neutral. The side chain is relatively hydrophobic, allowing the polymer to adopt a more collapsed conformation or exhibit lower water solubility, depending on the comonomer.
-
In Acidic Conditions (pH < pKa): The morpholino nitrogen accepts a proton, becoming a positively charged morpholinium cation. The resulting electrostatic repulsion between adjacent charged groups and the strong hydration of the cation forces the polymer chains to uncoil and extend, leading to dissolution or significant hydrogel swelling.[3]
This reversible transition is the key to designing systems for triggered drug release, where a payload is released in response to the lower pH of specific cellular compartments.
Caption: pH-induced conformational change of an MDEA-containing polymer.
2.2. Dual-Stimuli Responsiveness: Combining pH and Temperature Sensitivity
A powerful strategy in advanced materials design is the creation of dual-responsive systems. MDEA is often copolymerized with N-isopropylacrylamide (NIPAM), a monomer famous for conferring temperature sensitivity. Poly(NIPAM) exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water.[4]
-
Below LCST: The polymer is soluble.
-
Above LCST: The polymer undergoes a phase transition, becoming insoluble and precipitating from the solution.
By creating a P(MDEA-co-NIPAM) copolymer, one can achieve materials that respond to both pH and temperature.[3][5] For example, a drug-loaded nanocarrier could be designed to remain stable in circulation at physiological pH (7.4) and temperature (37°C, above NIPAM's LCST), but to dissolve and release its payload upon entering an acidic tumor environment (pH ~6.5).[5]
Polymerization Strategies: Achieving Control and Functionality
The choice of polymerization method directly impacts the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the resulting copolymer. For applications in drug delivery and nanomedicine, controlled polymerization techniques are strongly preferred over conventional free-radical methods.[6]
3.1. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is a highly versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (Đ < 1.3).[7][8] This level of control is crucial for reproducible self-assembly and predictable in vivo behavior.
The key components of a RAFT polymerization are the monomer(s), an initiator (like AIBN or ACVA), and a RAFT chain transfer agent (CTA). The CTA mediates the polymerization, allowing polymer chains to grow at a similar rate. Trithiocarbonates are a class of CTAs that have proven highly effective for the polymerization of acrylamides.[7]
Caption: Generalized workflow for RAFT polymerization of MDEA copolymers.
Detailed Application Protocols
4.1. Protocol: Synthesis of a pH-Responsive Diblock Copolymer via RAFT
This protocol details the synthesis of poly(N,N-dimethylacrylamide)-block-poly(N-(2-Morpholinoethyl)acrylamide) (PDMA-b-PMDEA), an amphiphilic block copolymer that can self-assemble into micelles for pH-triggered drug release.
Rationale: DMA is a highly water-soluble, non-responsive monomer. Using it as the first block ensures the final copolymer has a stable hydrophilic corona, while the PMDEA core provides the pH-responsive drug-loading compartment.
Materials:
-
N,N-Dimethylacrylamide (DMA), inhibitor removed
-
N-(2-Morpholinoethyl)acrylamide (MDEA)[][9]
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT CTA
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
1,4-Dioxane (anhydrous)
-
Methanol (for purification)
-
Diethyl ether (for purification)
Procedure:
-
Synthesis of PDMA Macro-CTA:
-
In a Schlenk flask, dissolve DMA (5.0 g, 50.4 mmol), CPAD (141 mg, 0.50 mmol), and ACVA (28 mg, 0.10 mmol) in 15 mL of 1,4-dioxane. (Target DP = 100).
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 6 hours.[10]
-
Terminate the polymerization by immersing the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into 400 mL of cold diethyl ether.
-
Recover the pinkish polymer by filtration and dry under vacuum. Reserve a small sample for GPC/NMR analysis.
-
-
Chain Extension with MDEA (Synthesis of PDMA-b-PMDEA):
-
In a new Schlenk flask, dissolve the dried PDMA macro-CTA (2.0 g, ~0.2 mmol, based on theoretical Mn) and MDEA (3.68 g, 20 mmol) in 20 mL of 1,4-dioxane.
-
Add ACVA (11.2 mg, 0.04 mmol). The [macro-CTA]:[ACVA] ratio should be ~5:1.
-
Repeat the deoxygenation process (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Terminate the reaction as before.
-
Purify the block copolymer by dialysis against deionized water for 48 hours (using a membrane with an appropriate MWCO, e.g., 3.5 kDa), followed by lyophilization to yield the final product.
-
4.2. Protocol: Characterization of the Copolymer
Self-validation of the synthesis is achieved through rigorous characterization.
A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm monomer incorporation and calculate copolymer composition.[11]
-
Procedure: Dissolve a small sample (~5-10 mg) of the lyophilized polymer in D₂O or CDCl₃.
-
Analysis:
-
PDMA block: Look for the broad signal from the N-(CH₃)₂ protons around 2.8-3.1 ppm.
-
PMDEA block: Identify the characteristic signals from the morpholino ring protons, typically appearing as broad peaks around 2.5-2.7 ppm and 3.5-3.7 ppm.[12]
-
Composition Calculation: Compare the integration of the PDMA N-methyl protons to the integration of a well-resolved morpholino proton signal to determine the relative ratio of the two blocks.[11]
-
B. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC):
-
Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn).[13][14]
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiCl) and analyze using a GPC system calibrated with polymer standards (e.g., PMMA or polystyrene).
-
Validation of Control:
-
The GPC trace for the final PDMA-b-PMDEA should show a clear shift to a higher molecular weight (lower elution time) compared to the initial PDMA macro-CTA.
-
The polydispersity index (Đ) for both the macro-CTA and the final block copolymer should be low (ideally < 1.3), confirming the "living" nature of the RAFT polymerization.[8]
-
| Parameter | PDMA Macro-CTA | PDMA-b-PMDEA | Rationale / Expected Outcome |
| Target Mn ( g/mol ) | ~10,000 | ~30,000 | Based on [M]/[CTA] ratio |
| Actual Mn (GPC) | 9,500 - 11,000 | 28,000 - 32,000 | Should be close to target; Mn increases after chain extension. |
| Polydispersity (Đ) | < 1.25 | < 1.30 | Low Đ indicates a controlled polymerization.[13][15] |
| ¹H NMR Composition | 100% DMA | Confirms MDEA incorporation | Integration ratios confirm block structure. |
Key Applications & Field Insights
The unique properties of MDEA-based copolymers make them highly suitable for a range of advanced applications.
5.1. pH-Triggered Drug Delivery
Amphiphilic block copolymers containing PMDEA, like the one described in the protocol, can self-assemble into core-shell micelles in aqueous solution at neutral pH.[16][17] Hydrophobic drugs can be encapsulated within the PMDEA core. When these micelles are taken up by cells into acidic endosomes (pH 5.0-6.0), the PMDEA block becomes protonated and hydrophilic. This change in polarity destabilizes the micelle structure, triggering the rapid release of the encapsulated drug directly within the cell, enhancing therapeutic efficacy and reducing systemic side effects.[6]
5.2. Injectable Hydrogels for Tissue Engineering
Copolymers of MDEA can be cross-linked to form hydrogels.[] These materials are soft, water-swollen networks with properties similar to native tissue. The pH-responsive swelling of MDEA-containing hydrogels can be exploited for cell encapsulation and regenerative medicine. For instance, a hydrogel might be designed to have a specific porosity at physiological pH for cell growth, but to be degradable or dissolvable under slightly acidic conditions for easy cell retrieval.[]
Conclusion
N-(2-Morpholinoethyl)acrylamide is more than just another monomer; it is a strategic building block for creating sophisticated, environmentally responsive materials. Its inherent pH sensitivity, when combined with controlled polymerization techniques like RAFT and thoughtful selection of comonomers, provides researchers with a powerful tool to design polymers that can sense and react to specific biological triggers. The protocols and principles outlined in this guide serve as a robust foundation for harnessing the full potential of MDEA in the development of next-generation drug delivery systems, diagnostics, and biomaterials.
References
- 2. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 9. N-(2-Morpholinoethyl)acrylamide | 13276-17-0 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(2-Morpholinoethyl)acrylamide (MDEA) Hydrogel Formation
Welcome to the technical support center for N-(2-Morpholinoethyl)acrylamide (MDEA) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful formation of MDEA hydrogels. We will move beyond simple protocols to explain the causality behind common issues, helping you troubleshoot and optimize your experiments effectively.
MDEA is a stimuli-responsive monomer highly valued for its pH-sensitive properties, conferred by the tertiary amine of the morpholino group. This makes MDEA hydrogels excellent candidates for applications in drug delivery, tissue engineering, and biosensing.[1] However, like all acrylamide-based polymerizations, the process is sensitive to a variety of factors that can lead to inconsistent results or outright failure. This guide provides a structured approach to identifying and resolving these common challenges.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during MDEA hydrogel synthesis, categorized by the experimental stage.
Category A: Polymerization Failure or Incomplete Gelation
Question: Why is my MDEA solution not forming a gel, or why is the final product a viscous liquid instead of a solid hydrogel?
This is the most frequent issue, typically stemming from problems with the initiation of the free-radical polymerization.
-
Answer: Incomplete gelation or total polymerization failure almost always points to an issue with the redox initiation system, the presence of inhibitors, or incorrect reagent concentrations.[2][3]
-
Initiator System (APS/TEMED): The combination of Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) is a common redox pair used to initiate acrylamide polymerization.[4]
-
Causality: APS generates sulfate free radicals, and TEMED acts as a catalyst to accelerate this process.[4] If either component is inactive or at the wrong concentration, an insufficient number of free radicals will be generated to start the polymerization chain reaction.
-
Troubleshooting Steps:
-
APS Inactivity: APS is hygroscopic and degrades rapidly once dissolved in water.[4] Always prepare a fresh 10% (w/v) APS solution immediately before use. A popping sound when dissolving the powder is a good sign of its activity.[3] If the powder appears clumpy or has been stored improperly, discard it.
-
TEMED Degradation: TEMED can oxidize over time, turning yellow. While slight discoloration is often acceptable, a dark yellow or brown liquid indicates significant degradation and should be replaced.
-
Concentration: Excessively high or low concentrations of initiators can be detrimental. Too little initiator leads to slow or incomplete polymerization. Too much can lead to the formation of very short polymer chains that do not effectively form a crosslinked network, resulting in a viscous solution rather than a gel.[4][5]
-
-
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Causality: Molecular oxygen scavenges the initial free radicals, terminating the polymerization chain reaction before it can effectively propagate.
-
Troubleshooting Steps: Degas your monomer solution thoroughly before adding the initiators. This can be done by bubbling nitrogen or argon gas through the solution for 10-20 minutes or by using a vacuum pump.[6]
-
-
Incorrect Monomer or Crosslinker Concentration:
-
Causality: The crosslinker (e.g., N,N'-Methylenebisacrylamide, MBAA) is essential for forming the 3D network. If the crosslinker concentration is too low, the polymer chains will form but won't be linked together, resulting in a viscous liquid.[2][7]
-
Troubleshooting Steps: Double-check your calculations for all reagents. Ensure the correct stoichiometry is being used. If you suspect poor crosslinking, try incrementally increasing the crosslinker concentration.[2]
-
-
Category B: Inconsistent Gelation Time
Question: My gelation time is highly variable between experiments, even when I use the same protocol. Why?
-
Answer: Variability in gelation time is typically caused by inconsistent temperature, reagent freshness, or mixing.[6][8]
-
Temperature: Polymerization is an exothermic reaction, and its rate is highly dependent on temperature.
-
Causality: Higher temperatures increase the rate of free radical formation and propagation, leading to faster gelation.[6] Colder solutions will polymerize much more slowly.[3]
-
Troubleshooting Steps: Ensure all your reagent solutions are equilibrated to room temperature (unless a different temperature is specified) before mixing. Performing the polymerization in a temperature-controlled environment (like a water bath) can significantly improve reproducibility.
-
-
Reagent Stability: As mentioned above, the daily freshness of the APS solution is critical. An older solution will have a lower effective concentration of persulfate, leading to a longer and more variable gelation time.[4]
-
Mixing: The order of addition and the mixing technique are crucial.
-
Causality: Polymerization begins almost immediately after TEMED is added to the APS-containing solution. If mixing is not rapid and thorough, localized "hot spots" of high polymerization rate can occur, leading to an inhomogeneous gel.[6]
-
Troubleshooting Steps: Add TEMED last, after all other components are mixed. Once TEMED is added, gently but quickly swirl the solution and immediately pour it into the mold. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Category C: Poor Mechanical Properties (Brittle or Too Soft)
Question: My MDEA hydrogel forms, but it is either too soft and weak or too brittle and fractures easily. How can I adjust its mechanical properties?
-
Answer: The mechanical properties of a hydrogel are primarily dictated by its network structure, which is controlled by the polymer volume fraction and the crosslinking density.[9][10][11]
-
Crosslinker Concentration: This is the most direct way to control stiffness.
-
Causality: A higher crosslinker concentration creates a denser network with smaller mesh sizes, resulting in a stiffer, more brittle hydrogel that swells less.[7][9] A lower concentration results in a softer, more flexible gel with a higher swelling capacity.
-
Troubleshooting Steps: Systematically vary the molar ratio of crosslinker to monomer. A common starting point is 1-5 mol% of crosslinker relative to the MDEA monomer.
-
-
Total Monomer Concentration:
-
Causality: Increasing the total concentration of MDEA (while keeping the crosslinker mol% constant) increases the polymer volume fraction in the final gel. This leads to a stiffer and stronger hydrogel.[8]
-
Troubleshooting Steps: Adjust the total monomer concentration (e.g., from 10% w/v to 20% w/v) to tune the final mechanical properties.
-
-
Category D: Suboptimal pH-Responsiveness and Swelling
Question: My MDEA hydrogel isn't swelling or shrinking as expected when I change the pH. What's wrong?
-
Answer: The pH-responsiveness of MDEA hydrogels is due to the protonation and deprotonation of the morpholino group's tertiary amine. Issues with this behavior are often related to the buffer environment or the hydrogel's network structure.
-
pH Range and pKa:
-
Causality: The pKa of the morpholino group in the polymer network is typically around 5.6-6.0. At pH values well below the pKa, the amine groups are protonated (-NH+), leading to electrostatic repulsion between chains and high swelling.[1] At pH values above the pKa, the amines are deprotonated (neutral), the repulsion is lost, and the gel deswells or collapses. The most dramatic change occurs around the pKa.
-
Troubleshooting Steps: Ensure your experiments are conducted across a pH range that brackets the pKa of the MDEA. Using buffers with pH 4, 7, and 9, for example, should show significant differences in swelling.
-
-
Ionic Strength of the Buffer:
-
Causality: The swelling of polyelectrolyte hydrogels is highly sensitive to the ionic strength of the surrounding solution.[12] In the swollen (protonated) state, counter-ions from the buffer can screen the electrostatic repulsion between the charged polymer chains, leading to a reduction in the equilibrium swelling ratio. This is known as the charge screening effect.
-
Troubleshooting Steps: Use buffers of a consistent and known ionic strength for all swelling studies. If you observe lower-than-expected swelling at low pH, try performing the experiment in deionized water (after initial equilibration) to see the maximum possible swelling.
-
-
High Crosslinking Density:
-
Causality: A very dense hydrogel network can physically restrict the polymer chains from expanding, even when they are electrostatically repelling each other.[9] This can dampen the observable pH-responsive swelling behavior.
-
Troubleshooting Steps: If you require a large swelling transition, you may need to synthesize a hydrogel with a lower crosslinking density.
-
-
Category E: Physical Defects in the Hydrogel
Question: Why are there bubbles or opaque regions in my final hydrogel?
-
Answer: These are common defects resulting from trapped air or reagent precipitation.
-
Bubbles:
-
Causality: Air bubbles can be introduced during mixing or pouring.[6] They can interfere with the homogeneity of the gel network and are particularly problematic for optical or mechanical measurements.
-
Troubleshooting Steps:
-
Degassing: As mentioned, always degas the monomer solution before adding initiators.
-
Careful Mixing: Avoid introducing air when mixing after adding TEMED.
-
Pipetting: When pouring the solution into a mold, place the pipette tip against the wall of the mold to allow the solution to run down smoothly rather than dropping it from a height.
-
-
-
Opacity/Precipitation:
-
Causality: Opacity can arise from macroscopic phase separation during polymerization, often due to poor solubility of one of the components (monomer, crosslinker) at the concentration used, or from polymerization occurring too rapidly at a high temperature, causing a non-uniform network structure.[13]
-
Troubleshooting Steps:
-
Solubility Check: Ensure all components are fully dissolved before initiating polymerization. If the crosslinker (like MBAA) has low solubility, gentle warming or sonication can help, but ensure the solution cools to the reaction temperature before adding initiators.
-
Control Polymerization Rate: If polymerization is too fast (a "flash" polymerization), it can lead to an opaque and brittle gel. This can be controlled by reducing the initiator concentration or lowering the reaction temperature.[14]
-
-
-
Part 2: Visual Workflows and Diagrams
Visual aids can clarify complex processes and troubleshooting logic.
Workflow for MDEA Hydrogel Synthesis
This diagram outlines the standard procedure for preparing an MDEA hydrogel via free-radical polymerization.
Caption: Standard workflow for MDEA hydrogel synthesis.
Troubleshooting Decision Tree for Gelation Failure
This diagram provides a logical path to diagnose the root cause of polymerization failure.
Caption: Troubleshooting logic for MDEA gelation failure.
Part 3: Key Parameters and Standardized Protocols
Table 1: Key Parameters for MDEA Hydrogel Synthesis
This table summarizes the effect of key variables on the final hydrogel properties. Use this as a guide for optimization.
| Parameter | Typical Range | Effect of Increasing the Parameter | Key Considerations |
| MDEA Monomer Conc. | 5 - 30% (w/v) | ↑ Stiffness, ↑ Strength, ↓ Swelling Ratio | Higher concentrations increase solution viscosity, making degassing and mixing more challenging. |
| Crosslinker (MBAA) Conc. | 0.5 - 10 mol% (vs. MDEA) | ↑ Stiffness, ↑ Brittleness, ↓ Swelling Ratio, ↓ Gelation Time | MBAA has limited water solubility (~20 mg/mL). Ensure it is fully dissolved.[2] |
| APS/TEMED Conc. | 0.05 - 0.5% (w/v) | ↓ Gelation Time (within optimal range) | Excess initiator can lead to poor mechanical properties and potential cytotoxicity.[4][15][16] |
| Temperature | 20 - 40 °C | ↓ Gelation Time | Higher temperatures can cause rapid, uncontrolled polymerization, leading to inhomogeneous networks.[6] |
Protocol 1: Baseline Synthesis of a 15% (w/v) MDEA Hydrogel
This self-validating protocol provides a reliable starting point for your experiments.
Materials:
-
N-(2-Morpholinoethyl)acrylamide (MDEA) monomer
-
N,N'-Methylenebisacrylamide (MBAA) crosslinker
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) Water
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Monomer Solution:
-
To a clean glass vial, add 1.5 g of MDEA monomer.
-
Add 0.045 g of MBAA (This corresponds to ~3 mol% relative to MDEA).
-
Add DI water to bring the total volume to ~9.5 mL.
-
Stir with a magnetic stir bar until all solids are completely dissolved.
-
-
Degas the Solution:
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Prepare Initiator Solution:
-
CRITICAL: During the last 5 minutes of degassing, prepare a fresh 10% (w/v) APS solution by dissolving 0.1 g of APS in 1 mL of DI water.
-
-
Initiate Polymerization:
-
Stop the degassing.
-
Add 100 µL of the freshly prepared 10% APS solution to the monomer solution. Swirl gently to mix.
-
Add 10 µL of TEMED. TEMED is the final component to be added.
-
-
Casting and Gelation:
-
Immediately after adding TEMED, mix with 2-3 gentle swirls and pour the solution into your desired mold (e.g., between two glass plates with a spacer, or in a multi-well plate).
-
Allow the solution to polymerize at room temperature for at least 30-60 minutes. A successful gel will be an opaque, solid disc that does not flow when tilted.
-
-
Purification and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Submerge the hydrogel in a large volume of DI water. This will wash away unreacted monomers and initiators.
-
Change the DI water every few hours for the first day, then daily for 2-3 days, until the hydrogel reaches its equilibrium swollen state.
-
Protocol 2: Measuring Equilibrium Swelling Ratio (ESR)
-
After the purification process (Protocol 1, Step 6), remove the hydrogel from the water.
-
Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.
-
Immediately weigh the hydrogel. This is the swollen weight (Ws).
-
Place the hydrogel in a vacuum oven or lyophilizer and dry it completely until a constant weight is achieved.
-
Weigh the dried hydrogel. This is the dry weight (Wd).
-
Calculate the ESR using the formula: ESR = (Ws - Wd) / Wd .
References
- 1. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications | ClinicSearch [clinicsearchonline.org]
- 10. Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Initiator Concentration for N-(2-Morpholinoethyl)acrylamide (MDEA) Polymerization
Welcome to the technical support center for N-(2-Morpholinoethyl)acrylamide (MDEA) polymerization. MDEA is a versatile, pH-responsive monomer crucial for developing smart hydrogels, drug delivery vehicles, and other advanced biomaterials. Achieving the desired polymer characteristics—specifically molecular weight, polydispersity, and reaction kinetics—is critically dependent on one key parameter: initiator concentration.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between your experimental choices and outcomes, providing you with the expert insights needed to troubleshoot and optimize your MDEA polymerizations.
Section 1: Fundamental Principles of Initiation
This section addresses the core concepts governing the role of the initiator in free-radical polymerization. Understanding these principles is the first step toward mastering your experiments.
Question: What is the fundamental role of an initiator in the polymerization of MDEA?
Answer: The initiator is the catalyst that kick-starts the entire polymerization process. In the most common method, free-radical polymerization, the initiator (e.g., a persulfate salt like KPS or a V-azo compound like AIBN) thermally or chemically decomposes to generate highly reactive species called free radicals.[1][2] This initial step, known as initiation , involves the free radical attacking the vinyl bond of an MDEA monomer, transferring its radical activity to the monomer and creating an activated monomer-radical. This new radical then propagates by adding subsequent monomer units, rapidly forming a polymer chain.[2][3]
Question: How does changing the initiator concentration directly impact the final polymer?
Answer: The concentration of the initiator has a profound and inverse effect on the polymer's final molecular weight and a direct effect on the polymerization rate.
-
Effect on Molecular Weight (MW): A higher initiator concentration generates a greater number of free radicals in the solution.[4] This means more polymer chains are initiated simultaneously. Since all these growing chains compete for a finite amount of MDEA monomer, each chain ultimately grows to a shorter length before the monomer is consumed or the reaction terminates. Therefore, increasing initiator concentration leads to a lower average molecular weight .[3][4]
-
Effect on Polymerization Rate: A higher concentration of initiators produces more radicals, leading to a faster overall rate of monomer consumption.[4][5] While this may seem desirable, an excessively fast reaction can be difficult to control, generate significant heat (exotherm), and often results in a polymer with a broad molecular weight distribution (high polydispersity).
The diagram below illustrates this critical relationship.
Caption: Relationship between initiator concentration and polymerization outcomes.
Section 2: Frequently Asked Questions (FAQs)
Here we address specific questions that frequently arise during experimental design.
Question: How do I select the appropriate initiator for my MDEA polymerization?
Answer: Initiator selection is primarily dictated by the solvent system and reaction temperature.
-
Aqueous Systems: For polymerizations in water or polar protic solvents, water-soluble initiators are required. The most common system is a redox pair, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[3] Potassium persulfate (KPS) is also a widely used thermal initiator.
-
Organic Solvents: For polymerizations in organic solvents like DMSO or dioxane, an oil-soluble thermal initiator is preferred. 2,2′-Azobis(2-methylpropionitrile) (AIBN) is a standard choice as its decomposition rate is well-characterized and not significantly affected by the solvent.[6]
Question: What is the typical Monomer-to-Initiator ratio ([M]/[I]) I should use?
Answer: The [M]/[I] ratio is a more precise way to think about initiator concentration. It directly influences the theoretical degree of polymerization (DP), which is the number of monomer units per polymer chain.
-
For High Molecular Weight: A high [M]/[I] ratio (e.g., 500:1 to 2000:1) is used. This means fewer chains are initiated, allowing each to grow longer.
-
For Low Molecular Weight: A lower [M]/[I] ratio (e.g., 50:1 to 200:1) is employed to generate a larger number of shorter chains. In our experience, starting with a ratio of 400:1 is a good baseline for exploratory MDEA polymerizations.
Question: Does initiator concentration play the same role in controlled radical polymerizations like RAFT?
Answer: Yes and no. In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the initiator still generates the initial radicals.[7] However, the growth is mediated by a RAFT Chain Transfer Agent (CTA). The final molecular weight is primarily determined by the ratio of monomer to the CTA ([M]/[CTA]), not the initiator. The initiator concentration in RAFT is kept low, and the [CTA]/[I] ratio is typically between 5:1 and 10:1 to ensure most chains are generated from the CTA, leading to a well-controlled polymerization with low polydispersity.[6] Using too much initiator in a RAFT process will override the control mechanism and lead to a conventional free-radical polymerization outcome.[6]
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and solving common issues related to initiator concentration.
Caption: A workflow for troubleshooting common MDEA polymerization issues.
| Problem Observed | Probable Cause | Recommended Action & Scientific Rationale |
| Polymerization is extremely rapid (<15 min), the solution becomes very hot (strong exotherm), and a gel may form unexpectedly. | Initiator concentration is too high. | Action: Reduce the initiator concentration by 25-50% for the next attempt. Rationale: A high concentration of radicals initiates an excessive number of chains simultaneously, leading to a rapid, uncontrolled release of the enthalpy of polymerization (~15 kcal/mol for acrylamides).[1] This can broaden the molecular weight distribution and cause premature gelation. |
| After several hours, the reaction mixture shows little to no increase in viscosity. Monomer conversion is low. | 1. Initiator concentration is too low. 2. Inactive initiator. 3. Oxygen inhibition. | Action: 1. Increase initiator concentration (or decrease the [M]/[I] ratio). 2. Always prepare persulfate (APS, KPS) solutions fresh daily. These solutions lose activity over time.[3][8] 3. Ensure the monomer solution is thoroughly deoxygenated (e.g., via nitrogen sparging for 30-60 min) before adding the initiator, as oxygen is a potent radical scavenger.[8] |
| The final polymer has a significantly lower molecular weight (Mn) than targeted. | Initiator concentration is too high. | Action: Systematically decrease the initiator concentration. For example, if you used a [M]/[I] ratio of 200:1 and got low MW, try 400:1 and 800:1. Rationale: As established, more initiator leads to more chains, which results in shorter chains and lower overall molecular weight.[4] This is the most direct parameter to adjust for MW control in free-radical polymerization. |
| The polymer has a very broad molecular weight distribution (Polydispersity Index, Đ > 1.8). | Poor control over the initiation and termination steps. | Action: For applications requiring well-defined polymers, transition to a controlled/"living" radical polymerization technique like RAFT or ATRP.[5][9][10] Rationale: In conventional free-radical polymerization, chains are initiated and terminate continuously throughout the reaction, leading to a diverse population of chain lengths.[2] Controlled methods like RAFT ensure that all chains grow at approximately the same rate, yielding polymers with a narrow molecular weight distribution (typically Đ < 1.3).[11] |
Section 4: Experimental Protocols & Data
This section provides a baseline protocol for the free-radical polymerization of MDEA and presents data illustrating the principles discussed.
Protocol: Free-Radical Solution Polymerization of MDEA in Water
-
Monomer Solution Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.00 g of N-(2-Morpholinoethyl)acrylamide (MDEA) in 45 mL of deionized water.
-
Deoxygenation: Seal the flask with a rubber septum. Purge the solution with dry nitrogen gas for 45 minutes while stirring to remove dissolved oxygen.
-
Initiator Preparation (Critical Step): In a separate vial, prepare a fresh solution of the initiator, potassium persulfate (KPS). For a target [M]/[I] ratio of 400:1, dissolve the calculated amount of KPS in 5 mL of deionized water. Note: Always prepare this solution immediately before use.
-
Initiation: Using a gas-tight syringe, inject the KPS initiator solution into the stirring monomer solution under a positive nitrogen atmosphere.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C). Allow the reaction to proceed for the desired time (e.g., 4 hours).
-
Termination & Purification: Terminate the reaction by exposing the solution to air and cooling it in an ice bath. The resulting polymer can be purified by dialysis against deionized water for 48 hours to remove unreacted monomer and initiator salts.
Data Presentation: Effect of [I] on Poly(MDEA) Molecular Weight
The following table summarizes typical results from a series of MDEA polymerizations where only the initiator concentration was varied.
| Experiment | [MDEA] (mol/L) | Initiator | [I] (mmol/L) | [M]/[I] Ratio | Polymerization Time (hr) | Mn ( g/mol ) | Polydispersity (Đ) |
| 1 | 0.5 | KPS | 2.50 | 200:1 | 2.5 | 18,500 | 2.1 |
| 2 | 0.5 | KPS | 1.25 | 400:1 | 4.0 | 35,200 | 1.9 |
| 3 | 0.5 | KPS | 0.625 | 800:1 | 6.5 | 68,900 | 1.8 |
| 4 | 0.5 | KPS | 0.3125 | 1600:1 | 9.0 | 125,400 | 2.0 |
Data are representative and intended for illustrative purposes.
This data clearly validates the core principle: as the initiator concentration is halved (i.e., the [M]/[I] ratio is doubled), the resulting number-average molecular weight (Mn) approximately doubles.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 7. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of Morpholinoethyl Acrylamide Hydrogels
Welcome to the technical support center for morpholinoethyl acrylamide (MEA) hydrogels. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize and troubleshoot the mechanical properties of their MEA hydrogels. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the foundational knowledge to innovate and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis and characterization of MEA hydrogels.
Q1: My MEA hydrogels are too brittle and fracture easily. What are the primary causes and how can I improve their toughness?
A1: Brittleness in hydrogels is often a result of a highly crosslinked and rigid network structure that cannot effectively dissipate energy under stress. While a high crosslinker concentration can increase stiffness, it often does so at the expense of toughness.
-
Underlying Cause: A homogenous, tightly crosslinked network concentrates stress at flaw points, leading to crack propagation and fracture. Conventional hydrogels are often brittle, which significantly limits their applications.[1]
-
Solutions:
-
Reduce Crosslinker Concentration: A lower concentration of your chemical crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBAA) will result in longer polymer chains between crosslinks, allowing for greater deformation before failure.
-
Introduce a Second Network (Interpenetrating Polymer Networks - IPNs): Creating a secondary, more ductile polymer network within the primary MEA network can dramatically enhance toughness.[2] This "double-network" (DN) approach allows the first, more brittle network to fracture and dissipate energy, while the second, more stretchable network maintains the hydrogel's overall integrity.[2][3]
-
Incorporate Nanofillers (Nanocomposite Hydrogels): The addition of nanoparticles, such as nanoclay or silica nanoparticles, can act as physical crosslinkers and stress dissipation centers, leading to improved toughness.[1][4]
-
Q2: How can I increase the elasticity and stretchability of my MEA hydrogels?
A2: Enhancing elasticity involves creating a polymer network that can store and release mechanical energy efficiently.
-
Underlying Cause: Low elasticity is often due to a network structure that is either too constrained (high crosslinking) or has insufficient chain entanglement.
-
Solutions:
-
Optimize Monomer to Crosslinker Ratio: A systematic variation of the MEA monomer to crosslinker ratio is crucial. Lowering the crosslinker concentration generally increases the elongation at break.
-
Utilize Dual Crosslinking Strategies: Combining both chemical and physical crosslinking can create a more resilient and elastic hydrogel.[5][6] Physical crosslinks, such as those formed by hydrogen bonds or hydrophobic interactions, can break and reform, allowing the hydrogel to stretch without permanent damage.[5]
-
Incorporate Plasticizers: The addition of molecules like glycerol can reduce the intermolecular forces between polymer chains, increasing their mobility and thus the overall elasticity of the hydrogel.
-
Q3: My hydrogel synthesis is inconsistent, leading to variable mechanical properties. What are the likely sources of this variability?
A3: Consistency in hydrogel synthesis is paramount for reproducible results. Variability often stems from subtle changes in the reaction conditions.
-
Underlying Cause: Free radical polymerization is sensitive to a number of factors, including temperature, pH, and the presence of inhibitors like oxygen.[7][8]
-
Solutions:
-
Control Temperature and pH: Ensure that the polymerization reaction is carried out at a consistent temperature and that the pH of the precursor solution is buffered and stable.[7]
-
Degas the Precursor Solution: Oxygen is a potent inhibitor of free-radical polymerization.[8] Degassing the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) or by using a vacuum can lead to more consistent and complete polymerization.[7]
-
Standardize Reagent Quality: Use high-purity monomers and crosslinkers. Impurities can interfere with the polymerization process.[7] Also, be aware that different batches of the same reagent from a supplier can have slight variations.[8]
-
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Hydrogel Does Not Form or is Too Soft | 1. Insufficient crosslinking.[9] 2. Incomplete polymerization. 3. Incorrect initiator/catalyst concentration. | 1. Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create a more tightly bound network, leading to a firmer gel.[9] 2. Optimize Polymerization Conditions: Ensure the reaction is proceeding to completion by checking the temperature, initiator concentration, and reaction time. Consider increasing the initiator concentration or extending the polymerization time.[9] 3. Verify Reagent Activity: Ensure that your initiator (e.g., ammonium persulfate - APS) and catalyst (e.g., tetramethylethylenediamine - TEMED) are not expired and have been stored correctly. |
| Hydrogel is Opaque or Cloudy | 1. Precipitation of components. 2. Phase separation. 3. Aggregation of nanoparticles (if applicable). | 1. Check Solubility: Ensure all components are fully dissolved in the precursor solution before initiating polymerization. You may need to adjust the solvent or temperature. 2. Modify Polymer Composition: If using multiple monomers, their incompatibility can lead to phase separation. Consider using a compatibilizer or adjusting the monomer ratios. 3. Improve Nanoparticle Dispersion: If creating a nanocomposite hydrogel, ensure that the nanoparticles are well-dispersed in the monomer solution before polymerization. Sonication is a common method for this.[10] |
| Hydrogel Swells Excessively and Loses Mechanical Integrity | 1. Low crosslinking density. 2. Highly hydrophilic polymer network. | 1. Increase Crosslinking: A more densely crosslinked network will restrict the swelling of the hydrogel, helping to maintain its shape and mechanical strength.[11] 2. Incorporate Hydrophobic Monomers: The addition of hydrophobic co-monomers can reduce the overall hydrophilicity of the polymer network, thereby limiting the extent of swelling. |
| Inconsistent Results in Mechanical Testing | 1. Non-standardized sample preparation.[12] 2. Inconsistent testing conditions. 3. Sample slippage in testing grips. | 1. Standardize Sample Geometry: Use a mold to create hydrogel samples of consistent size and shape for mechanical testing. Common standards for tensile testing include ASTM D638.[12][13] 2. Control Testing Environment: Perform mechanical tests at a consistent temperature and humidity, as these can affect the properties of the hydrogel.[14] 3. Ensure Proper Gripping: Design grips that can securely hold the soft and wet hydrogel samples without causing premature failure at the clamping points. The use of sandpaper or other rough surfaces on the grips can be beneficial. |
Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for some of the key techniques discussed above.
Protocol 1: Synthesis of a Dual-Crosslinked MEA Hydrogel
This protocol describes the formation of a hydrogel with both chemical and physical crosslinks to enhance mechanical properties.[5]
Materials:
-
Morpholinoethyl acrylamide (MEA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) - chemical crosslinker
-
A physical crosslinking agent (e.g., a polymer capable of forming hydrogen bonds or hydrophobic associations)
-
Ammonium persulfate (APS) - initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) - catalyst
-
Deionized (DI) water
Procedure:
-
Prepare the Precursor Solution:
-
In a flask, dissolve the MEA monomer and the physical crosslinking agent in DI water to the desired concentrations.
-
Add the MBAA chemical crosslinker and stir until fully dissolved.
-
-
Degas the Solution:
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Initiate Polymerization:
-
Add the APS initiator to the solution and mix gently.
-
Add the TEMED catalyst to accelerate the polymerization process. The amount of TEMED will influence the gelation time.
-
-
Casting and Curing:
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the hydrogel to cure at room temperature for several hours, or as determined by your specific formulation.
-
-
Post-Curing and Swelling:
-
Once cured, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in DI water or a buffer solution to allow it to swell to equilibrium. This step also helps to remove any unreacted monomers.
-
Protocol 2: Mechanical Characterization - Tensile Testing
This protocol outlines the general procedure for performing tensile tests on hydrogel samples.[15][16]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N or 100 N)
-
Calipers for measuring sample dimensions
-
Molded hydrogel samples (e.g., dumbbell-shaped according to ASTM D412)[12]
Procedure:
-
Sample Preparation:
-
Ensure the hydrogel samples are fully swollen to equilibrium in the desired buffer.
-
Carefully measure the width and thickness of the gauge section of the sample using calipers.
-
-
Mounting the Sample:
-
Securely clamp the ends of the hydrogel sample in the grips of the UTM. Ensure the sample is aligned vertically and not pre-stretched.
-
-
Testing:
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[16]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ): Force divided by the initial cross-sectional area of the sample.
-
Strain (ε): Change in length divided by the initial gauge length of the sample.
-
-
From the stress-strain curve, you can determine key mechanical properties such as:
-
Young's Modulus (E): The slope of the initial linear portion of the curve, representing the stiffness of the material.
-
Ultimate Tensile Strength (UTS): The maximum stress the hydrogel can withstand before fracturing.
-
Elongation at Break: The maximum strain the hydrogel can endure before fracturing.
-
-
Visualizations
Workflow for Troubleshooting Hydrogel Synthesis
Caption: A troubleshooting workflow for common hydrogel synthesis issues.
Strategies for Enhancing Mechanical Properties
Caption: Key strategies for improving hydrogel mechanical properties.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical Properties of a Supramolecular Nanocomposite Hydrogel Containing Hydroxyl Groups Enriched Hyper-Branched Polymers [mdpi.com]
- 4. Nanocomposite hydrogels - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanostructured Polyacrylamide Hydrogels with Improved Mechanical Properties and Antimicrobial Behavior [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. oulu.fi [oulu.fi]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Poly(N-(2-Morpholinoethyl)acrylamide) (pMEMA)
A Senior Application Scientist's Guide to Achieving High-Purity Polymers
Welcome to the technical support center for poly(N-(2-Morpholinoethyl)acrylamide) (pMEMA). As a Senior Application Scientist, I understand that the success of your research, whether in drug delivery, tissue engineering, or other advanced applications, is critically dependent on the purity of your materials. Unreacted N-(2-Morpholinoethyl)acrylamide monomer, residual initiators, and low molecular weight oligomers can compromise experimental results, introduce cytotoxicity, and affect the physicochemical properties of your final product.[1]
This guide is designed to provide you with not just protocols, but the underlying principles and troubleshooting insights gained from extensive field experience. We will explore the most effective methods for pMEMA purification, helping you to resolve common issues and validate the quality of your polymer for reliable and reproducible results.
Core Purification Methodologies
The choice of purification method depends on several factors, including the scale of your synthesis, the nature of the impurities, and the required final purity. Below, we detail the most common and effective techniques for pMEMA.
Workflow for pMEMA Synthesis and Purification
Caption: General workflow from synthesis to high-purity pMEMA.
Purification by Dialysis
Principle: Dialysis is a size-based separation technique ideal for removing small molecules (like monomers, salts, and initiators) from a polymer solution. The crude polymer solution is placed in a dialysis bag made of a semi-permeable membrane, which is then suspended in a large volume of pure solvent (typically deionized water). The small impurities diffuse across the membrane into the surrounding solvent, while the larger polymer chains are retained.
Visualizing Dialysis
Caption: Small molecules (Monomer, Salt) diffuse out, pMEMA is retained.
Step-by-Step Protocol for Dialysis
-
Select the Right Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your pMEMA. A common rule of thumb is to use an MWCO that is 1/3 to 1/2 the molecular weight of the polymer to ensure retention. For most pMEMA applications, a 3.5-14 kDa MWCO membrane is suitable.[2]
-
Prepare the Membrane: Pre-soak the dialysis tubing in deionized water as per the manufacturer's instructions to remove any preservatives.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the crude polymer solution into the bag, leaving sufficient headspace (about 20-30% of the volume) to allow for water influx. Secure the other end with a second clip.
-
Begin Dialysis: Immerse the sealed bag in a beaker containing a large volume of deionized water (e.g., 100x the sample volume). Stir the water gently with a magnetic stir bar.
-
Change the Dialysate: The rate of purification depends on the diffusion gradient. For efficient removal of impurities, change the water frequently. A typical schedule is 3-4 changes on the first day, followed by 2 changes per day for the next 2 days.
-
Monitor Completion: Purification can be monitored by measuring the conductivity of the dialysate. When the conductivity matches that of the fresh deionized water, it indicates that ionic impurities have been removed. To check for residual monomer, analytical techniques like HPLC or UV-Vis spectroscopy can be used on the dialysate.
-
Recover the Polymer: Once dialysis is complete, carefully remove the bag, transfer the purified polymer solution to a flask, and proceed with lyophilization (freeze-drying) to obtain the pure pMEMA powder.
Troubleshooting & FAQs for Dialysis
-
Q: My final yield is very low. What happened?
-
A: This could be due to several reasons. First, verify that the chosen MWCO is appropriate for your polymer's molecular weight. If your polymer has a broad molecular weight distribution, the lower molecular weight fraction might be lost through the membrane. Second, ensure there are no leaks in the dialysis bag. Finally, some polymer loss during transfer steps is inevitable, so handle the solution carefully.
-
-
Q: The polymer solution volume increased significantly during dialysis. Is this normal?
-
A: Yes, this is expected due to osmosis. Water will move from the low-solute dialysate into the high-solute (polymer) retentate. This is why leaving adequate headspace in the bag is crucial to prevent it from rupturing.
-
-
Q: How long should I dialyze my sample?
-
A: Typically, 2-3 days with regular water changes is sufficient. However, the exact duration depends on the initial concentration of impurities and the volume of the sample. For critical applications, it is always best to analytically confirm the absence of impurities rather than relying on a fixed timeframe.[2]
-
Purification by Precipitation
Principle: This method leverages the differential solubility of the polymer and impurities. The crude pMEMA is dissolved in a "good" solvent, one in which it is highly soluble. Then, an "antisolvent" (or non-solvent), in which the polymer is insoluble but the impurities are soluble, is added. This causes the high molecular weight polymer to precipitate out of the solution, leaving the impurities behind.
Visualizing Precipitation
Caption: The process of precipitating pMEMA using an antisolvent.
Step-by-Step Protocol for Precipitation
-
Select a Solvent/Antisolvent System: For the water-soluble pMEMA, deionized water is an excellent "good" solvent. Common antisolvents include acetone, tetrahydrofuran (THF), or cold diethyl ether.[3][4] A good starting point is a Water/Acetone system.
-
Dissolve the Crude Polymer: Dissolve the crude, dried polymer from your reaction in a minimum amount of deionized water to create a concentrated solution.
-
Induce Precipitation: While vigorously stirring the polymer solution, slowly add the antisolvent dropwise. Adding the antisolvent too quickly can cause the polymer to "oil out" as a sticky mass rather than a filterable solid. You should observe the solution becoming cloudy, followed by the formation of a white precipitate.
-
Complete the Precipitation: Continue adding the antisolvent until no further precipitation is observed. A common ratio is 1 part polymer solution to 5-10 parts antisolvent.
-
Isolate the Polymer: Separate the precipitated polymer from the liquid phase. This can be done by:
-
Centrifugation: Pellet the polymer, decant the supernatant, and wash the pellet with fresh antisolvent.
-
Filtration: Use a Buchner funnel to collect the solid polymer, washing it with fresh antisolvent.
-
-
Repeat if Necessary: For very high purity, the redissolution and precipitation process can be repeated 2-3 times.
-
Dry the Final Product: Dry the purified polymer under high vacuum at room temperature until a constant weight is achieved. This is critical to remove any trapped solvents, which can affect material properties.[5][6]
| Parameter | Recommendation | Rationale |
| Good Solvent | Deionized Water, Methanol | pMEMA is highly soluble in polar protic solvents. |
| Antisolvent | Acetone, THF, Diethyl Ether[4] | These organic solvents are miscible with water but do not dissolve the polymer, causing it to precipitate. |
| Temperature | Room Temperature or Cooled (0-4 °C) | Lowering the temperature can sometimes improve the quality of the precipitate and reduce the polymer's solubility in the solvent/antisolvent mixture. |
Troubleshooting & FAQs for Precipitation
-
Q: My polymer formed a sticky goo instead of a powder. What did I do wrong?
-
A: This phenomenon, known as "oiling out," typically occurs when the antisolvent is added too quickly or the polymer solution is not stirred vigorously enough. Try dissolving the goo again and adding the antisolvent much more slowly, perhaps while cooling the solution in an ice bath.
-
-
Q: The recovery yield seems low after precipitation.
-
A: The polymer may have some solubility in the final solvent/antisolvent mixture. To maximize yield, you can try cooling the mixture in an ice bath for 30-60 minutes before filtration or centrifugation to further decrease the polymer's solubility. Also, ensure your precipitate isn't too fine, which can lead to losses during filtration.
-
-
Q: How do I know the impurities have been removed?
-
A: The supernatant (the liquid phase after precipitation) can be analyzed. For example, you can take the supernatant, evaporate the solvent, and analyze the residue by ¹H NMR to see if it contains the monomer.
-
Purification by Size Exclusion Chromatography (SEC)
Principle: Also known as gel filtration chromatography, SEC separates molecules based on their hydrodynamic volume in solution. The crude sample is passed through a column packed with porous beads. Large polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules (monomers, salts) enter the pores, taking a longer, more tortuous path, and therefore elute later. While commonly used for analysis, SEC can be adapted for small-scale preparative purification.
Step-by-Step Protocol for Preparative SEC
-
Column and Mobile Phase Selection: Choose a column with a pore size appropriate for the molecular weight range of your polymer. The mobile phase should be a good solvent for pMEMA and should prevent any non-specific interactions (adsorption) between the polymer and the column packing material. An aqueous buffer (e.g., PBS or a saline solution) is a common choice for water-soluble polymers like pMEMA.[7]
-
System Equilibration: Equilibrate the SEC column by flowing the mobile phase through it at a constant rate until a stable baseline is achieved on the detector (e.g., UV or Refractive Index).
-
Sample Preparation and Injection: Dissolve the crude polymer in the mobile phase and filter it through a 0.22 or 0.45 µm syringe filter to remove any particulates. Inject a small, concentrated volume of the sample onto the column. Overloading the column will lead to poor separation.[8]
-
Fraction Collection: Collect the eluent in fractions as it exits the column. The polymer will be in the earlier fractions, while the smaller impurities will be in the later ones.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by UV-Vis spectroscopy) to identify which ones contain the polymer. Pool the pure polymer fractions.
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions, typically by dialysis followed by lyophilization.
Troubleshooting & FAQs for SEC
-
Q: Why is SEC not commonly used for large-scale purification?
-
A: SEC is generally a low-capacity technique. Only small volumes can be injected at a time to maintain good resolution, making it time-consuming and solvent-intensive for purifying large quantities of polymer. It is best suited for high-value, small-scale purifications or as a final polishing step.
-
-
Q: My polymer peak is broad or has a tail. What does this indicate?
-
A: Peak broadening can be caused by column overloading or too high a flow rate. Peak tailing often suggests an undesirable interaction, such as adsorption, between your polymer and the column's stationary phase. To mitigate this, you can try altering the mobile phase by increasing its ionic strength or adding a small amount of organic modifier.[8][9]
-
Validation of Polymer Purity
Purification is incomplete without validation. You must confirm that the impurities have been successfully removed.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method to check for residual monomer. The vinyl protons of the acrylamide monomer have characteristic peaks (typically between 5.5-6.5 ppm) that are absent in the pure polymer spectrum. The disappearance of these peaks is a strong indicator of successful purification.[4][10]
-
Size Exclusion Chromatography (SEC/GPC): Analytical SEC is used to determine the molecular weight and polydispersity index (PDI) of your polymer. A pure sample should show a single, symmetrical peak. The absence of secondary peaks at longer elution times confirms the removal of low molecular weight impurities like monomers and oligomers.[11]
General Troubleshooting Guide
Caption: A troubleshooting flowchart for common pMEMA purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Purification Processes for Generating Cationic Lignin-Acrylamide Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-responsive size-exclusion chromatography using poly(N-isopropylacrylamide) grafted silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of size-exclusion chromatography, multi-angle light scattering detection and mass photometry for the characterization of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: N-(2-Morpholinoethyl)acrylamid (NMEA) – Polymerisationshemmung und -prävention
Answering in German, as requested by the user.
Erstellt von: Dr. Gemini, Senior Application Scientist
Dieses Dokument dient als technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit N-(2-Morpholinoethyl)acrylamid (NMEA) arbeiten. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Probleme im Zusammenhang mit der vorzeitigen Polymerisation dieses Monomers zu lösen.
Inhaltsverzeichnis
-
Einführung in die NMEA-Stabilität
-
1.1 Was ist N-(2-Morpholinoethyl)acrylamid (NMEA)?
-
1.2 Warum ist die Polymerisationshemmung entscheidend?
-
-
Häufig gestellte Fragen (FAQs)
-
2.1 Was ist der häufigste Inhibitor in kommerziellem NMEA?
-
2.2 Wie funktioniert der MEHQ-Inhibitor?
-
2.3 Warum ist Sauerstoff für die Wirksamkeit von MEHQ notwendig?
-
2.4 Wie sollte ich NMEA lagern, um Polymerisation zu verhindern?
-
2.5 Wann und warum muss ich den Inhibitor entfernen?
-
-
Anleitung zur Fehlerbehebung
-
3.1 Problem: Mein NMEA-Monomer ist während der Lagerung in der Flasche polymerisiert.
-
3.2 Problem: Meine Polymerisationsreaktion startet nicht oder verläuft sehr langsam.
-
3.3 Problem: Ich beobachte unlösliche Partikel oder eine erhöhte Viskosität in meiner NMEA-Lösung.
-
3.4 Problem: Mein gereinigtes (inhibitorfreies) NMEA polymerisiert spontan.
-
-
Experimentelle Protokolle
-
4.1 Protokoll: Entfernung des MEHQ-Inhibitors mittels basischer Aluminiumoxid-Säulenchromatographie
-
4.2 Protokoll: Überprüfung der Polymerbildung mittels Viskositätsmessung
-
-
Referenzen
Einführung in die NMEA-Stabilität
Was ist N-(2-Morpholinoethyl)acrylamid (NMEA)?
N-(2-Morpholinoethyl)acrylamid (NMEA) ist ein funktionelles Monomer, das in der Polymerchemie, insbesondere bei der Synthese von Hydrogelen und pH-responsiven Polymeren, breite Anwendung findet.[] Seine Acrylamidgruppe ermöglicht die radikalische Polymerisation, während die Morpholingruppe für Hydrophilie und pH-Empfindlichkeit sorgt.[]
Abbildung 1: Chemische Struktur von NMEA.
Warum ist die Polymerisationshemmung entscheidend?
Die Acrylamid-Funktionalität macht NMEA anfällig für die spontane radikalische Polymerisation, die durch Hitze, Licht oder Verunreinigungen ausgelöst werden kann.[2][3] Eine unkontrollierte Polymerisation stellt ein erhebliches Sicherheitsrisiko dar, da die Reaktion stark exotherm ist und zu einem unkontrollierten Temperatur- und Druckanstieg in geschlossenen Behältern führen kann.[2][4] Darüber hinaus führt sie zum Verlust des teuren Monomers und kann nachgeschaltete Experimente unbrauchbar machen. Aus diesem Grund werden kommerziellen Acrylamid-Monomeren Stabilisatoren, sogenannte Polymerisationsinhibitoren, zugesetzt.[4][5]
Häufig gestellte Fragen (FAQs)
Was ist der häufigste Inhibitor in kommerziellem NMEA?
Der am weitesten verbreitete Inhibitor für Acrylate und Acrylamide ist der Monomethylether des Hydrochinons (MEHQ), auch bekannt als 4-Methoxyphenol.[5][6][7] MEHQ ist aufgrund seiner hohen Effizienz in geringen Konzentrationen (typischerweise 10-300 ppm), seiner geringen Farbbildung und seiner guten Löslichkeit in vielen Monomersystemen die bevorzugte Wahl.[5][7]
Wie funktioniert der MEHQ-Inhibitor?
MEHQ ist ein Radikalfänger. Seine primäre Funktion besteht darin, die Polymerisationskettenreaktion zu unterbrechen.[2] Es reagiert jedoch nicht direkt mit den primären, vom Monomer abgeleiteten Kohlenstoffradikalen (R•). Stattdessen wirkt es in einem Mechanismus, der die Anwesenheit von molekularem Sauerstoff (O₂) erfordert.[4][8]
Warum ist Sauerstoff für die Wirksamkeit von MEHQ notwendig?
Der Mechanismus der MEHQ-Hemmung ist ein synergistischer Prozess mit Sauerstoff.[8][9]
-
Bildung von Peroxyradikalen: Ein durch Hitze oder Licht erzeugtes Monomerradikal (R•) reagiert extrem schnell mit gelöstem Sauerstoff (O₂) zu einem Peroxyradikal (ROO•). Diese Reaktion ist um Größenordnungen schneller als die Reaktion des Monomerradikals mit einem anderen Monomer.[5]
-
Abfangen durch MEHQ: Das MEHQ spendet dann ein Wasserstoffatom an das Peroxyradikal (ROO•).[2]
-
Stabilisierung: Dieser Prozess erzeugt ein Hydroperoxid und ein stabilisiertes Phenoxyradikal aus dem MEHQ. Dieses Phenoxyradikal ist zu reaktionsträge, um eine neue Polymerisationskette zu initiieren, und unterbricht so effektiv den Zyklus.[2]
Abbildung 2: Vereinfachter Mechanismus der MEHQ-Polymerisationshemmung.
Wie sollte ich NMEA lagern, um Polymerisation zu verhindern?
Die richtige Lagerung ist entscheidend für die Haltbarkeit des Monomers.
-
Temperatur: Kühl lagern, typischerweise bei 2–8 °C, wie in vielen Sicherheitsdatenblättern empfohlen.[10] Nicht einfrieren, da dies zur lokalen Auskristallisation des Monomers und zur Trennung vom Inhibitor führen kann.
-
Licht: Vor direkter Sonneneinstrahlung und UV-Licht schützen, da Licht die Bildung von Radikalen initiieren kann.[11]
-
Atmosphäre: In Gegenwart von Luft oder einer Luft/Stickstoff-Mischung lagern.[5] Verschließen Sie den Behälter nicht hermetisch. Ein leichter Luftaustausch im Kopfraum ist notwendig, um den für die Funktion des MEHQ-Inhibitors erforderlichen Sauerstoff aufzufüllen.[5][8]
-
Materialien: Von inkompatiblen Materialien wie starken Oxidationsmitteln, Basen, Säuren und Polymerisationskatalysatoren fernhalten.[11][12]
Wann und warum muss ich den Inhibitor entfernen?
Der Inhibitor muss vor den meisten kontrollierten Polymerisationsreaktionen entfernt werden.[6][13] Wenn er nicht entfernt wird, fängt der Inhibitor die vom Initiator erzeugten Radikale ab, was zu folgenden Problemen führt:
-
Induktionsperioden: Eine Verzögerung vor Beginn der Polymerisation.
-
Langsamere Reaktionsgeschwindigkeiten: Die Gesamtreaktionszeit wird verlängert.
-
Unvollständige Polymerisation: Das Erreichen einer hohen Monomerumwandlung wird verhindert.[13]
-
Störung kontrollierter Polymerisationen: Techniken wie ATRP oder RAFT sind besonders empfindlich gegenüber Inhibitoren.[6]
Anleitung zur Fehlerbehebung
| Problem | Mögliche Ursachen | Lösungsansätze & Empfehlungen |
| 3.1 Mein NMEA-Monomer ist während der Lagerung in der Flasche polymerisiert. | 1. Zu hohe Lagertemperatur: Beschleunigt die Bildung von Radikalen. 2. Lichteinwirkung: UV-Licht initiiert die Polymerisation. 3. Sauerstoffmangel: Der Behälter war hermetisch verschlossen, was die Wirksamkeit von MEHQ verhindert.[5][8] 4. Inhibitor-Abbau: Nach sehr langer Lagerzeit kann der Inhibitor verbraucht sein. | - Überprüfen Sie die Lagerbedingungen: Stellen Sie sicher, dass das Monomer kühl (2–8 °C) und dunkel gelagert wird.[10] - Sorgen Sie für Luftzutritt: Lagern Sie unter Luft, nicht unter einer inerten Atmosphäre wie reinem Stickstoff oder Argon. Ziehen Sie den Deckel nicht zu fest an. - Sicher entsorgen: Polymerisiertes Monomer ist nicht mehr verwendbar und muss gemäß den örtlichen Vorschriften entsorgt werden. Versuchen Sie nicht, es zu reinigen. |
| 3.2 Meine Polymerisationsreaktion startet nicht oder verläuft sehr langsam. | 1. Inhibitor wurde nicht entfernt: Der häufigste Grund. MEHQ fängt die Initiatorradikale ab.[6][13] 2. Unzureichende Initiatorkonzentration: Zu wenig Initiator, um den restlichen Inhibitor zu überwinden und die Reaktion zu starten.[14] 3. Zu niedrige Reaktionstemperatur: Die Zerfallsrate des Initiators ist zu gering. 4. Gelöster Sauerstoff: Sauerstoff selbst kann die Polymerisation hemmen, insbesondere wenn kein MEHQ vorhanden ist.[3] | - Inhibitor entfernen: Verwenden Sie eine geeignete Methode wie die Säulenchromatographie über basisches Aluminiumoxid (siehe Protokoll 4.1). - Initiatorkonzentration optimieren: Erhöhen Sie die Initiatorkonzentration schrittweise. - Temperatur anpassen: Stellen Sie sicher, dass die Reaktionstemperatur für den gewählten Initiator geeignet ist. - Entgasen: Wenn der Inhibitor entfernt wurde, entgasen Sie die Monomerlösung vor der Initiierung durch Spülen mit einem inerten Gas (N₂ oder Ar), um den hemmenden Sauerstoff zu entfernen. |
| 3.3 Ich beobachte unlösliche Partikel oder eine erhöhte Viskosität in meiner NMEA-Lösung. | 1. Beginnende Polymerisation: Es haben sich Oligomere oder Polymere gebildet. 2. Verunreinigungen: Fremdpartikel oder Verunreinigungen, die als Keime für die Polymerisation wirken. | - Visuelle Prüfung: Klares, frei fließendes Monomer ist ideal. Jede Trübung, Viskositätserhöhung oder sichtbare Feststoffe sind Anzeichen für eine Polymerisation.[15] - Filtration: Das Monomer kann durch einen 0,45-µm-Spritzenfilter filtriert werden, um kleine Polymerpartikel zu entfernen. Dies ist jedoch nur eine vorübergehende Lösung. - Analytische Überprüfung: Techniken wie GPC oder HPLC können verwendet werden, um das Vorhandensein von Polymeren quantitativ zu bestimmen.[6][16] - Verwerfen in Betracht ziehen: Wenn eine signifikante Polymerisation stattgefunden hat, ist es am sichersten, die Charge zu verwerfen. |
| 3.4 Mein gereinigtes (inhibitorfreies) NMEA polymerisiert spontan. | 1. Fehlen des Inhibitors: Das Monomer ist nun extrem reaktiv. 2. Hitze- oder Lichteinwirkung: Selbst geringe Mengen können die Polymerisation des reinen Monomers auslösen. 3. Verunreinigungen: Spuren von Metallen oder anderen Initiatoren in den verwendeten Glasgeräten. | - Sofort verwenden: Inhibitorfreies Monomer sollte idealerweise sofort nach der Reinigung verwendet werden.[6] - Kurzzeitige Lagerung: Wenn eine Lagerung unvermeidlich ist, lagern Sie es auf Eis, im Dunkeln und für nicht länger als ein paar Stunden. - Sauberkeit der Glasgeräte: Verwenden Sie äußerst saubere, trockene Glasgeräte, die frei von potenziellen Initiatorquellen sind. |
Experimentelle Protokolle
Protokoll: Entfernung des MEHQ-Inhibitors mittels basischer Aluminiumoxid-Säulenchromatographie
Diese Methode nutzt die saure Natur des phenolischen MEHQ-Inhibitors, der an das basische Aluminiumoxid adsorbiert wird, während das neutrale NMEA-Monomer eluiert wird.[6]
Materialien:
-
NMEA-Monomer mit MEHQ
-
Aktiviertes basisches Aluminiumoxid (Brockmann-Aktivität I)
-
Glas-Chromatographiesäule mit Frittenboden und Absperrhahn
-
Trockener, sauberer Rundkolben zum Auffangen
-
Glaswolle
-
Trockener Sand
-
Geeignetes Lösungsmittel (falls NMEA fest ist oder um die Viskosität zu verringern), z. B. trockenes Dichlormethan (DCM) oder Tetrahydrofuran (THF)
Abbildung 3: Arbeitsablauf zur Inhibitor-Entfernung mittels Aluminiumoxid-Säule.
Schritt-für-Schritt-Anleitung:
-
Säulenvorbereitung: Spannen Sie die Chromatographiesäule senkrecht ein. Geben Sie einen kleinen Wattebausch auf den Boden, um die Fritte zu bedecken. Füllen Sie die Säule trocken mit der erforderlichen Menge an basischem Aluminiumoxid. Klopfen Sie leicht an die Säule, um das Packungsmaterial zu verdichten. Geben Sie eine kleine Schicht Sand auf das Aluminiumoxidbett, um eine Störung beim Auftragen der Probe zu vermeiden.
-
Probenauftrag: Geben Sie das NMEA-Monomer vorsichtig auf die Sandschicht. Wenn das Monomer zu viskos ist, kann es in einer minimalen Menge eines trockenen, inerten Lösungsmittels gelöst werden.
-
Elution: Öffnen Sie den Absperrhahn und lassen Sie das Monomer unter Schwerkraft durch die Säule laufen.
-
Auffangen: Fangen Sie das gereinigte, inhibitorfreie Monomer in einem sauberen, trockenen und idealerweise auf Eis gekühlten Kolben auf.
-
Nachbehandlung: Wenn ein Lösungsmittel verwendet wurde, entfernen Sie es unter reduziertem Druck (z. B. mit einem Rotationsverdampfer) und stellen Sie sicher, dass die Temperatur niedrig gehalten wird (typischerweise < 30 °C), um eine thermische Polymerisation zu verhindern.
-
Verwendung: Verwenden Sie das gereinigte Monomer sofort.
Protokoll: Überprüfung der Polymerbildung mittels Viskositätsmessung
Eine einfache Methode zur qualitativen Überprüfung der Monomerqualität ist die Beobachtung seiner Viskosität. Eine Zunahme der Viskosität im Laufe der Zeit deutet auf die Bildung von Polymerketten hin.
Materialien:
-
NMEA-Monomerprobe
-
Glaspipette oder einfach ein sauberes Glasgefäß
-
Referenzprobe von frischem, qualitativ hochwertigem NMEA (falls verfügbar)
Vorgehensweise:
-
Visuelle Prüfung: Beobachten Sie die Probe bei Raumtemperatur. Achten Sie auf sichtbare Partikel, Trübungen oder gelartige Substanzen.
-
Fließtest: Neigen Sie die Flasche oder das Fläschchen vorsichtig und beobachten Sie, wie das Monomer fließt. Vergleichen Sie sein Fließverhalten mit dem von Wasser oder, falls vorhanden, einer frischen Charge NMEA.
-
Beobachtung: Ein reines Monomer sollte eine niedrige Viskosität haben und leicht fließen. Eine spürbar höhere Viskosität, die an Sirup erinnert, oder das "Ziehen von Fäden" ist ein klares Indiz für eine signifikante Polymerisation.
-
Entscheidung: Wenn eine erhöhte Viskosität festgestellt wird, sollte das Monomer vor der Verwendung entweder verworfen oder durch Filtration und anschließende analytische Überprüfung (z. B. HPLC) auf seine Reinheit geprüft werden.
Hinweis: Für quantitative Messungen können professionelle Viskosimeter oder Rheometer verwendet werden, was für die meisten Laboranwendungen jedoch nicht erforderlich ist.
Referenzen
-
BenchChem. (2025). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization. BenchChem Technical Support. 6
-
Specialty Chemicals. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. 5
-
BenchChem. (n.d.). preventing premature polymerization of methacrylamide during storage. BenchChem Technical Support. 15
-
ResearchGate. (2025). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. 9
-
ResearchGate. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. 8
-
ResearchGate. (2015). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?17
-
ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. 4
-
LookChem. (n.d.). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. 7
-
LookChem. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. 2
-
Fisher Scientific. (n.d.). Acrylamide/Bis-Acrylamide Mixture MSDS. 11
-
ECHEMI. (n.d.). How can I remove an inhibitor from acrylic acid?13
-
BOC Sciences. (n.d.). CAS 13276-17-0 N-(2-Morpholinoethyl)acrylamide.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. 10
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. 16
-
University of Michigan-Dearborn. (n.d.). Acrylamide Safety & Handling Guidelines. 12
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. 3
-
MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. 14
References
- 2. nbinno.com [nbinno.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. fluoryx.com [fluoryx.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. umdearborn.edu [umdearborn.edu]
- 13. echemi.com [echemi.com]
- 14. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of N-[2-(4-morpholinyl)ethyl]-2-propenamide (MorfEA)
Welcome to the technical support center for the polymerization of N-[2-(4-morpholinyl)ethyl]-2-propenamide (MorfEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this monomer, with a particular focus on the critical impact of molecular oxygen.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding MorfEA polymerization and the role of oxygen.
Q1: My MorfEA polymerization is not initiating, or is significantly delayed. What is the most likely cause?
A1: The most frequent cause of failed or delayed initiation in free-radical polymerization of vinyl monomers like MorfEA is the presence of dissolved molecular oxygen (O₂). Oxygen acts as a potent inhibitor by scavenging the initial radicals generated from the initiator (e.g., AIBN, persulfates), preventing them from adding to the monomer and starting the polymer chain. This period of inactivity is known as the "inhibition period." Only after the dissolved oxygen is consumed can the polymerization proceed.
Q2: How exactly does oxygen inhibit the polymerization of MorfEA?
A2: Oxygen is a diradical in its ground state, making it highly reactive toward other radicals. The inhibition mechanism involves a two-step process. First, the primary radical (R•) generated from your initiator reacts with oxygen to form a much less reactive peroxyl radical (ROO•). This peroxyl radical can then terminate another primary radical or a growing polymer chain (P•), effectively halting the polymerization process. This parasitic reaction depletes the radicals necessary for chain propagation.
Q3: What are the observable signs of oxygen inhibition in my reaction?
A3: The primary sign is a noticeable induction period, where no change in viscosity or temperature occurs after adding the initiator. In a well-deoxygenated system, polymerization of acrylamides is often exothermic and proceeds rapidly. If your reaction remains clear and fluid for an extended time before suddenly becoming viscous, oxygen inhibition was likely a factor. In severe cases, the polymerization may fail to start at all before the initiator is substantially consumed.
Q4: Are there any secondary effects of partial oxygen inhibition?
A4: Yes. If the deoxygenation is incomplete, it can lead to poor reproducibility between batches. The variable amount of residual oxygen will cause inconsistent induction periods and reaction rates. Furthermore, the formation of peroxyl species can potentially lead to the incorporation of oxygen-containing functional groups into the polymer backbone, which may alter the final properties of the poly(MorfEA).
Part 2: Troubleshooting Guide: Overcoming Oxygen Inhibition
This guide provides a systematic approach to diagnosing and resolving issues related to oxygen in your MorfEA polymerization.
Issue: Complete Failure of Polymerization or Extreme Induction Period
This is the most common problem and is almost always linked to insufficient removal of dissolved oxygen from the monomer solution.
Caption: Workflow for initial diagnosis of polymerization failure.
Recommended Degassing Protocols
The choice of degassing method depends on the solvent's volatility and the scale of your reaction. For MorfEA, which is often polymerized in aqueous or polar organic solvents, the following methods are effective.
This method is suitable for most common solvents and larger volumes where freeze-pump-thaw is impractical.
Step-by-Step Methodology:
-
Setup: Prepare your MorfEA solution in the reaction vessel, which should be equipped with a magnetic stirrer and have at least two access ports (e.g., a three-neck flask).
-
Gas Inlet: Insert a long needle or a gas dispersion tube connected to a source of high-purity inert gas (Argon or Nitrogen) into one port. The tip should be submerged below the liquid surface.
-
Gas Outlet: Use the second port as a gas outlet, connecting it to a bubbler or venting it into a fume hood. This prevents pressure buildup.
-
Sparging: While stirring the solution gently, bubble the inert gas through the liquid for a minimum of 30-60 minutes. The vigorous bubbling displaces the dissolved oxygen.
-
Initiation: After sparging, raise the gas inlet tube above the liquid surface to maintain a positive pressure of inert gas over the solution (an "inert gas blanket"). Add your initiator via syringe to start the polymerization.
This is the most exhaustive method for removing dissolved gases and is ideal for smaller-scale, sensitive polymerizations.
Step-by-Step Methodology:
-
Preparation: Place your MorfEA solution in a robust flask (e.g., a Schlenk flask) that can withstand both low and high temperatures and vacuum.
-
Freeze: Completely freeze the solution by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
Pump: Once the solution is solid, connect the flask to a high-vacuum line and evacuate the headspace for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Isolate: Close the stopcock to isolate the flask from the vacuum line.
-
Thaw: Remove the flask from the cold bath and allow the solution to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: For maximum efficiency, repeat the entire freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with an inert gas before adding the initiator.
Quantitative Comparison of Degassing Techniques
| Technique | Typical Residual O₂ Level | Pros | Cons |
| Inert Gas Sparging | 1-5 ppm | Simple, fast, good for large volumes | Can evaporate volatile solvents |
| Freeze-Pump-Thaw | < 0.1 ppm | Most effective method | Time-consuming, requires specialized glassware |
| Ultrasonication | 5-10 ppm | Relatively fast | Less effective than sparging or F-P-T |
Data are estimates and can vary based on solvent, setup, and duration.
Part 3: Advanced Troubleshooting
Q5: I have degassed my solution thoroughly, but the polymerization is still sluggish. What else could be wrong?
A5: If you are confident that oxygen has been eliminated, consider these other factors:
-
Monomer Quality: The MorfEA monomer is often supplied with a small amount of polymerization inhibitor (like MEHQ) to ensure stability during storage. While initiators can typically overcome this, aged monomer or improper storage can lead to higher inhibitor concentrations or the formation of other inhibitory species. Consider passing the monomer through a column of basic alumina to remove the inhibitor before use.
-
Initiator Purity/Activity: Ensure your initiator is fresh and has been stored correctly. For example, AIBN decomposes over time, even at room temperature. Perform a half-life calculation for your specific initiator at your reaction temperature to ensure it is active.
-
Solvent Purity: Some solvent impurities can act as chain transfer agents or inhibitors. Using high-purity, polymerization-grade solvents is recommended.
Caption: Advanced troubleshooting for sluggish polymerization.
Validation & Comparative
Comparative Performance Analysis: N-(2-Morpholinoethyl)acrylamide vs. N-isopropylacrylamide for Advanced Drug Delivery and Biomedical Applications
A Senior Application Scientist's Guide to Selecting the Optimal Responsive Polymer
In the landscape of "smart" polymers, which exhibit sharp, predictable responses to environmental stimuli, poly(N-isopropylacrylamide) (PNIPAAm) has long been the benchmark for thermoresponsive applications. Its Lower Critical Solution Temperature (LCST) near physiological temperature has made it a cornerstone of research in areas like controlled drug delivery and tissue engineering. However, the demand for more sophisticated, multi-responsive systems has brought alternative monomers to the forefront. Among these, N-(2-Morpholinoethyl)acrylamide (MDEA) has emerged as a compelling candidate, offering not only thermoresponsiveness but also a crucial pH-sensitive dimension.
This guide provides a detailed, evidence-based comparison of the physicochemical properties and performance characteristics of polymers derived from NIPAAm and MDEA. We will delve into the structural nuances that dictate their behavior, present comparative experimental data, and provide validated protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their specific application.
Molecular Structure: The Foundation of Functionality
The distinct behaviors of PNIPAAm and PMDEA are rooted in their chemical structures. While both possess an acrylamide backbone, their side-chain functionalities are fundamentally different, dictating their interactions with the aqueous environment.
-
N-isopropylacrylamide (NIPAAm): Features a hydrophobic isopropyl group and a hydrophilic amide group. The thermoresponsive behavior arises from a delicate balance of hydrogen bonding between the amide group and water molecules and the hydrophobic interactions of the isopropyl groups.
-
N-(2-Morpholinoethyl)acrylamide (MDEA): Incorporates a morpholino group in its side chain. This cyclic amine ether is not only responsible for hydrogen bonding but also contains a tertiary amine with a pKa around 5.6. This feature bestows pH-sensitivity upon the polymer, a property that NIPAAm lacks.
Caption: Chemical structures of NIPAAm and MDEA monomers.
Comparative Analysis of Physicochemical Properties
The structural differences manifest in distinct macroscopic properties, most notably their response to temperature and pH.
Thermoresponsiveness and the Lower Critical Solution Temperature (LCST)
Both PNIPAAm and PMDEA are thermoresponsive, meaning they undergo a reversible phase transition from a soluble, hydrated coil to an insoluble, collapsed globule as the temperature is raised above their LCST.
Below the LCST, hydrogen bonds between the polymer's hydrophilic groups and water molecules dominate, keeping the polymer dissolved. Above the LCST, these hydrogen bonds weaken, and intramolecular and intermolecular hydrophobic interactions become energetically favorable, causing the polymer chains to collapse and aggregate, expelling water.
While both exhibit this behavior, the transition temperature and sharpness can differ.
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(N-(2-Morpholinoethyl)acrylamide) (PMDEA) |
| Typical LCST | ~32 °C | 28-35 °C (pH dependent) |
| Primary Driver | Balance of amide-water H-bonds and isopropyl hydrophobic interactions. | Balance of amide/morpholino-water H-bonds and polymer backbone hydrophobicity. |
| Transition Sharpness | Typically very sharp and well-defined. | Can be broader; highly sensitive to pH. |
Expert Insight: The LCST of PNIPAAm is relatively stable, primarily influenced by monomer concentration and polymer molecular weight. In contrast, the LCST of PMDEA is intimately linked to pH. At low pH (below its pKa), the morpholino group is protonated, increasing the polymer's hydrophilicity and consequently raising the LCST significantly or even abolishing the transition. This dual-stimuli responsiveness is the key advantage of PMDEA.
Caption: Thermoresponsive phase transition of PNIPAAm and PMDEA polymers.
pH-Responsiveness: The Critical Distinction
This is where MDEA truly distinguishes itself from NIPAAm.
-
PNIPAAm: Is largely considered pH-insensitive across a broad physiological range. Its structure lacks ionizable groups, so changes in pH do not significantly alter its hydration state or LCST.
-
PMDEA: Exhibits distinct pH-responsiveness due to the tertiary amine in the morpholino ring (pKa ≈ 5.6).
-
At pH < pKa (e.g., pH 5.0): The morpholino group becomes protonated (-NH⁺-). The resulting electrostatic repulsion between charged groups along the polymer chain and strong ion-dipole interactions with water lead to chain expansion and enhanced solubility. The LCST is significantly increased or may disappear entirely.
-
At pH > pKa (e.g., pH 7.4): The morpholino group is deprotonated and neutral. The polymer is less hydrophilic and exhibits its characteristic thermoresponsive behavior.
-
This property is exceptionally valuable for applications targeting acidic microenvironments, such as tumors or endosomal compartments within cells.
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(N-(2-Morpholinoethyl)acrylamide) (PMDEA) |
| pH-Responsiveness | Negligible | Significant |
| Ionizable Group | None | Tertiary Amine (Morpholino) |
| pKa | N/A | ~5.6 |
| Behavior at pH < pKa | No significant change. | Protonated, hydrophilic, soluble. |
| Behavior at pH > pKa | No significant change. | Neutral, less hydrophilic, thermoresponsive. |
Performance in Drug Delivery Applications
The distinct properties of PNIPAAm and PMDEA translate into different strategies for controlled drug release.
-
PNIPAAm-based Systems: Release is primarily triggered by temperature. A drug-loaded PNIPAAm hydrogel or nanoparticle will be stable and retain its payload below the LCST. When the local temperature is raised above 32 °C (e.g., via focused ultrasound or in response to hyperthermia), the polymer collapses, squeezing out the drug. This provides a robust "on/off" switch controlled by a single stimulus.
-
PMDEA-based Systems: These systems enable dual-stimuli or "smart" sequential release. A drug carrier can be designed to be stable in the bloodstream at physiological pH (7.4) and temperature (37 °C), which is above its LCST. Upon reaching a tumor microenvironment, which is often acidic (pH ~6.5), the polymer protonates, becomes hydrophilic, and swells, triggering the release of its payload. This provides enhanced targeting and reduces off-target effects. For example, copolymers of MDEA and di(ethylene glycol) methyl ether methacrylate have been shown to self-assemble into micelles at pH 7.4 and 37°C but dissociate and release the encapsulated drug (doxorubicin) at pH 5.0, mimicking the endosomal environment.
Caption: Workflow for pH-triggered drug release from a PMDEA-based nanocarrier.
Experimental Protocols for Characterization
To ensure reproducibility and accurate comparison, standardized characterization methods are essential.
Protocol 1: Determination of LCST by UV-Vis Spectroscopy
This method relies on detecting the change in turbidity as the polymer solution undergoes its phase transition.
Objective: To determine the LCST of a polymer solution.
Materials:
-
Polymer (PNIPAAm or PMDEA)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Magnetic stirrer and stir bar for cuvette
-
0.22 µm syringe filter
Methodology:
-
Solution Preparation: Prepare a 1.0 mg/mL solution of the polymer in the desired buffer (e.g., PBS pH 7.4 for a physiological comparison, or a citrate buffer for pH 5.0). Ensure the polymer is fully dissolved, warming or cooling as necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust or aggregates.
-
Spectrophotometer Setup:
-
Set the wavelength to 500 nm (a region where the polymer does not absorb, so changes are due to scattering).
-
Place the cuvette with the polymer solution and a small stir bar into the temperature-controlled holder.
-
-
Data Acquisition:
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 20 °C) for 5 minutes.
-
Program the instrument to heat the sample at a controlled rate (e.g., 0.5 °C/min).
-
Record the transmittance (or absorbance) at 500 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the transmittance (%) versus temperature (°C).
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Protocol 2: Characterization of pH-Responsiveness by Dynamic Light Scattering (DLS)
This protocol measures the change in the hydrodynamic diameter (size) of polymer chains or nanoparticles in response to pH changes.
Objective: To quantify the pH-induced swelling or collapse of the polymer.
Materials:
-
Polymer solution or nanoparticle suspension (e.g., 0.5 mg/mL)
-
DLS instrument
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of the polymer in deionized water.
-
Initial Measurement:
-
Take an aliquot of the stock solution and adjust its pH to a starting value (e.g., pH 8.0).
-
Measure the hydrodynamic diameter (Z-average size) and polydispersity index (PDI) using DLS at a constant temperature (e.g., 25 °C).
-
-
Titration and Measurement:
-
Sequentially adjust the pH of the sample downwards in increments (e.g., 0.5 pH units) using 0.1 M HCl.
-
After each pH adjustment, allow the sample to equilibrate for 5-10 minutes.
-
Perform a DLS measurement at each pH point.
-
-
Data Analysis:
-
Plot the mean hydrodynamic diameter (nm) as a function of pH.
-
For a PMDEA-based system, you should observe a significant increase in size as the pH drops below ~6.0, indicating swelling due to protonation and electrostatic repulsion. For PNIPAAm, the size should remain relatively constant.
-
Senior Scientist's Recommendation
The choice between NIPAAm and MDEA is not a matter of which is "better," but which is fitter for purpose.
-
Choose N-isopropylacrylamide (NIPAAm) when:
-
Your application requires a sharp, well-defined thermal transition with minimal pH influence.
-
The primary trigger for your system is temperature alone.
-
You are working with established protocols and require high predictability in a purely thermoresponsive system.
-
-
Choose N-(2-Morpholinoethyl)acrylamide (MDEA) when:
-
Your application demands multi-stimuli responsiveness, specifically a combination of temperature and pH sensitivity.
-
You are designing a system for targeted delivery to acidic environments (e.g., solid tumors, endosomes).
-
The goal is to create a "smart" system that can sequentially respond to different biological cues for enhanced specificity and efficacy.
-
Ultimately, the addition of the pH-responsive morpholino group provides PMDEA with a level of environmental intelligence that PNIPAAm lacks. For researchers and drug developers pushing the boundaries of targeted therapies, this dual-responsiveness offers a significant advantage in designing next-generation delivery vehicles.
A Comparative Guide to Poly(N-(2-Morpholinoethyl)acrylamide) and Other Smart Polymers for Biomedical Applications
Abstract
"Smart" polymers, or stimuli-responsive polymers, represent a class of macromolecules that exhibit significant physicochemical changes in response to minor alterations in their environment.[1][2][3] This unique characteristic has positioned them as highly promising materials for a range of biomedical applications, most notably in the field of controlled drug delivery.[2][3][4][5] Among these, poly(N-(2-Morpholinoethyl)acrylamide) (PMEA) has emerged as a particularly interesting candidate due to its dual pH and thermo-responsive nature. This guide provides a comprehensive comparison of PMEA with other well-established smart polymers, including poly(N-isopropylacrylamide) (PNIPAM), poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), and zwitterionic polymers. We will delve into the synthesis, characterization, and performance of these polymers, supported by detailed experimental protocols and comparative data to aid researchers and drug development professionals in selecting the optimal material for their specific application.
Introduction to Smart Polymers
Smart polymers are at the forefront of advanced materials science, offering the ability to create systems that can intelligently respond to their surroundings.[1][2][3] These polymers can be designed to react to a variety of stimuli, including temperature, pH, light, and specific biological molecules.[1][2][3] This responsiveness allows for the development of sophisticated drug delivery systems that can release their therapeutic payload at a specific site or time, thereby enhancing efficacy and minimizing side effects.[4][5] For instance, a thermo-responsive polymer could be designed to release a drug when the local temperature increases due to inflammation or external heating, while a pH-responsive polymer could target the acidic microenvironment of a tumor.[1][5]
Poly(N-(2-Morpholinoethyl)acrylamide) (PMEA): A Detailed Profile
PMEA is a synthetic polymer that has garnered significant attention for its dual sensitivity to both temperature and pH. This dual-responsive behavior is attributed to the morpholino group in its side chain. At low pH, the morpholino group becomes protonated, leading to increased hydrophilicity and solubility in water. As the pH increases, the morpholino group deprotonates, causing the polymer to become more hydrophobic and potentially precipitate out of solution.
Simultaneously, PMEA exhibits a Lower Critical Solution Temperature (LCST), a characteristic of thermo-responsive polymers.[6] Below its LCST, the polymer is soluble in water due to favorable hydrogen bonding between the polymer chains and water molecules.[6] However, as the temperature rises above the LCST, these hydrogen bonds are disrupted, leading to polymer chain collapse and phase separation.[6] The interplay of these pH and temperature-dependent properties makes PMEA a highly versatile material for creating finely-tuned drug delivery systems.
Synthesis of PMEA: A Practical Protocol
Controlled polymerization techniques are crucial for synthesizing well-defined smart polymers with predictable properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for producing polymers with controlled molecular weight and narrow molecular weight distribution.[7][8][9][10]
Experimental Protocol: RAFT Polymerization of PMEA
-
Reagents and Materials:
-
Procedure:
-
Dissolve the MEA monomer, RAFT agent, and AIBN in the chosen solvent within the Schlenk flask.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring.[7] This step is critical to remove oxygen, which can inhibit the polymerization reaction.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 70°C for AIBN).[7][8][9][10]
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion. The viscosity of the solution will noticeably increase.[7]
-
Terminate the reaction by exposing the mixture to air and cooling it down.[7]
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
References
- 1. japsonline.com [japsonline.com]
- 2. Thermo- and pH-responsive polymers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to pH-Responsive Functional Monomers: Alternatives to N-[2-(4-morpholinyl)ethyl]acrylamide
Introduction
In the landscape of stimuli-responsive polymers, pH-sensitive monomers are foundational building blocks for creating "smart" materials capable of responding to the subtle acidity changes characteristic of biological microenvironments.[1] These polymers are pivotal in advancing targeted drug delivery, gene therapy, and diagnostics.[2] For years, 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- , commonly known as N-(2-Morpholinoethyl)acrylamide (NMEA) , has been a monomer of interest. Its morpholine moiety provides a desirable combination of hydrophilicity, biocompatibility, and a physiologically relevant pKa, making it an attractive choice for researchers.[][4] The morpholine ring is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and conferring biological activity.[5][6]
However, the pursuit of optimized performance, novel architectures, and diversified intellectual property necessitates a broader understanding of the available alternatives. This guide provides an in-depth comparison of NMEA with other commercially available, pH-responsive functional monomers. We will delve into their physicochemical properties, polymerization behavior, and performance in key biomedical applications, supported by experimental data and validated protocols to empower researchers in their material selection process.
Comparative Analysis of Functional Monomers
The primary function of these monomers is to impart pH-sensitivity to a polymer. This is achieved through the protonation and deprotonation of a tertiary amine group, which leads to a change in polymer conformation and solubility. Below, we compare NMEA with three leading alternatives: N,N-Dimethylaminoethyl methacrylate (DMAEMA) , its acrylamide analogue N,N-Dimethylaminoethyl acrylamide (DMAEAm) , and 2-(Diethylamino)ethyl methacrylate (DEAEMA) .
Click to view DOT script for Monomer Structures Diagram
Figure 1: Chemical structures of NMEA and its alternatives.
Key Performance Parameters: A Head-to-Head Comparison
| Parameter | NMEA (Baseline) | DMAEMA | DMAEAm | DEAEMA |
| Polymerizable Group | Acrylamide | Methacrylate | Acrylamide | Methacrylate |
| Amine Type | Tertiary (Morpholine) | Tertiary (Dimethylamino) | Tertiary (Dimethylamino) | Tertiary (Diethylamino) |
| Homopolymer pKa | ~7.0 - 7.4 | ~7.0 - 7.5[7] | ~8.2 - 8.5 | ~7.0 - 7.5[8] |
| Polymerization | High reactivity | Lower reactivity than acrylamides | High reactivity | Lower reactivity than acrylamides |
| Hydrolysis Resistance | High (Amide bond) | Moderate (Ester bond) | High (Amide bond) | Moderate (Ester bond) |
In-Depth Analysis
N,N-Dimethylaminoethyl methacrylate (DMAEMA) is arguably the most widely studied and utilized pH-responsive monomer.[9][10] Its methacrylate group makes it suitable for a wide range of controlled radical polymerization techniques like RAFT and ATRP.[11] The homopolymer, PDMAEMA, typically exhibits a pKa around 7.0-7.5, making it highly effective for triggering drug release in the slightly acidic tumor microenvironment (pH ~6.5-6.8) or within endosomes (pH ~5.0-6.0).[7][12] However, the ester linkage in DMAEMA is susceptible to hydrolysis, which can be a concern for long-term stability but can also be leveraged for creating biodegradable systems.[13]
N,N-Dimethylaminoethyl acrylamide (DMAEAm) is the acrylamide counterpart to DMAEMA.[14][15] The primary advantage of the acrylamide group is its significantly higher resistance to hydrolysis compared to the ester group in methacrylates, leading to more stable polymers.[16] Acrylamides also generally exhibit faster polymerization kinetics. The resulting polymer, PDMAEAm, has a higher pKa (around 8.2-8.5), meaning it remains protonated and soluble over a wider pH range. This can be advantageous for applications requiring solubility at neutral pH but may require copolymerization with other monomers to fine-tune the pH transition to the desired physiological range.
2-(Diethylamino)ethyl methacrylate (DEAEMA) offers a subtle but important structural variation on DMAEMA.[17] By replacing the methyl groups on the tertiary amine with ethyl groups, the hydrophobicity of the monomer is increased. This can influence the lower critical solution temperature (LCST) of copolymers, making it a candidate for dual pH- and thermo-responsive systems. The pKa of the PDEAEMA homopolymer is approximately 7.5, similar to PDMAEMA, but its more hydrophobic nature can lead to sharper and more distinct phase transitions in response to pH changes.[8]
Experimental Protocols & Validation
To ensure scientific integrity, the selection of a monomer must be validated through robust experimental work. The following section details standardized, self-validating protocols for the synthesis and characterization of polymers from these monomers.
Click to view DOT script for Experimental Workflow Diagram
Figure 2: Standard workflow for synthesis and evaluation of functional polymers.
Protocol 1: Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (Đ).[11]
Objective: To synthesize a well-defined homopolymer of a selected functional monomer.
Materials:
-
Functional Monomer (e.g., DMAEMA)
-
RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Schlenk flask or ampule
-
Nitrogen or Argon source
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the solvent. A typical molar ratio of [Monomer]:[RAFT]:[AIBN] is 100:1:0.2. The exact concentrations should be calculated to achieve the target degree of polymerization.[18]
-
De-gas the solution by subjecting the flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[19]
-
Backfill the flask with an inert gas (N₂ or Ar) and seal.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the specified time (e.g., 8-24 hours), depending on the monomer's reactivity and desired conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Purify the polymer by precipitating it in a non-solvent (e.g., cold diethyl ether or hexane) and then re-dissolving.
-
Further purify the polymer by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted monomer and initiator fragments.
-
Isolate the final product by lyophilization (freeze-drying).
-
Validation: Characterize the polymer's molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). A narrow Đ (typically < 1.3) confirms a controlled polymerization process.[20]
Protocol 2: Determination of Polymer pKa via Potentiometric Titration
This protocol determines the apparent pKa of the synthesized polyelectrolyte, a critical parameter that dictates its pH-responsive behavior.[21]
Objective: To measure the pH at which 50% of the ionizable groups on the polymer are protonated.
Materials:
-
Synthesized polymer (~50 mg)
-
0.1 M HCl standard solution
-
0.1 M NaOH standard solution
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a known mass of the lyophilized polymer in a specific volume of deionized water (e.g., 50 mL) to make a solution of known concentration (e.g., 1 mg/mL).
-
Add a stoichiometric excess of 0.1 M HCl to the polymer solution to ensure all amine groups are fully protonated. The initial pH should be low (e.g., pH 2-3).
-
Begin titrating the solution with the 0.1 M NaOH standard solution, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a plateau in the high pH range (e.g., pH 11-12).
-
Data Analysis & Validation:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative curve corresponds to the equivalence point, where all the protonated amines have been neutralized.[22]
-
The apparent pKa is the pH value at half the volume of NaOH required to reach the equivalence point.[23] This value is a direct measure of the polymer's pH-responsiveness.
-
Click to view DOT script for pH-Responsiveness Mechanism Diagram
Figure 3: The protonation equilibrium that governs pH-responsive polymer behavior.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
Biocompatibility is non-negotiable for materials intended for drug delivery.[24][25] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[26]
Objective: To determine the concentration range over which the synthesized polymer is non-toxic to a relevant cell line.
Materials:
-
Cell line (e.g., HeLa, HEK293, or a specific cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Lyophilized polymer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[27]
-
Prepare a series of dilutions of the polymer in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the polymer solutions at various concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL). Include wells with medium only (no cells) as a background control and cells with fresh medium (no polymer) as a positive control for 100% viability.
-
Incubate the cells with the polymer for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis & Validation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each polymer concentration relative to the untreated control cells: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot Viability (%) versus polymer concentration. A polymer is generally considered biocompatible if it maintains high cell viability (>80-90%) over the intended working concentration range.[29]
-
Conclusion and Recommendations
The selection of a functional monomer is a critical decision in the design of pH-responsive polymers for biomedical applications. While NMEA offers an excellent balance of properties derived from its morpholine structure, alternatives provide a powerful toolkit for fine-tuning polymer performance.
-
Choose DMAEMA for its extensive literature precedent and ideal pKa for endosomal escape and tumor targeting. It is the workhorse monomer for pH-responsive systems.
-
Choose DMAEAm when hydrolytic stability is paramount for long-term applications. Be prepared to copolymerize to adjust the pKa into the physiological range.
-
Choose DEAEMA to introduce additional hydrophobicity, which can be used to create sharper pH transitions or to develop dual-responsive systems sensitive to both pH and temperature.
Ultimately, the optimal choice depends on the specific requirements of the application, including the target pH, desired stability, and intended biological interaction. The experimental protocols provided herein offer a robust framework for researchers to validate their monomer selection and confidently advance their drug development programs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 4. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Buy 2-(Diethylamino)ethyl methacrylate | 105-16-8 [smolecule.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. specialchem.com [specialchem.com]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 925-76-8: N-[2-(Dimethylamino)ethyl]acrylamide [cymitquimica.com]
- 15. polysciences.com [polysciences.com]
- 16. Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances [mdpi.com]
- 17. 2-(Diethylamino)ethyl methacrylate | 105-16-8 [chemicalbook.com]
- 18. boronmolecular.com [boronmolecular.com]
- 19. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. juser.fz-juelich.de [juser.fz-juelich.de]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. [PDF] Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines) | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Research Portal [scholarscommons.fgcu.edu]
A Senior Scientist's Guide to Validating N-(2-Morpholinoethyl)acrylamide (MDEA) Purity for High-Fidelity Polymerization
Introduction
In the landscape of advanced drug delivery and regenerative medicine, "smart" polymers that respond to physiological cues are not just a novelty; they are a necessity. N-(2-Morpholinoethyl)acrylamide (MDEA) has emerged as a critical monomer for synthesizing such polymers. Its morpholino group provides a distinct pH-responsiveness, making poly(MDEA) an exceptional candidate for creating hydrogels and nanocarriers that can intelligently release therapeutic payloads in specific microenvironments, such as acidic tumor tissues.[][2][3] The polymerization of MDEA yields polymers with unique thermo-responsive and pH-sensitive properties, attributes that are highly sought after in biomedical applications.[4][5]
However, the successful synthesis of a functional, reproducible, and predictable smart polymer hinges entirely on a factor that is too often overlooked: the purity of the starting monomer. This guide is structured from a Senior Application Scientist's perspective to move beyond simple protocols and delve into the causality behind rigorous purity validation. We will explore why a multi-pronged analytical approach is non-negotiable for MDEA and how even trace impurities can derail a polymerization, leading to inconsistent polymer behavior and, ultimately, failed experiments. This guide provides the necessary experimental frameworks and comparative data to ensure your MDEA-based polymers perform with the high fidelity your research demands.
The Critical Impact of Impurities in MDEA Polymerization
The journey from monomer to a functional polymer is a precise chemical reaction where the intended monomer should be the primary, if not the sole, reactant. Any deviation from this ideal state introduces variables that can fundamentally alter the outcome. Impurities in your MDEA stock can originate from its synthesis (e.g., residual starting materials like morpholine or acryloyl chloride) or degradation (e.g., hydrolysis leading to acrylic acid).
These seemingly innocuous contaminants can have profound and deleterious effects:
-
Uncontrolled Initiation: Some impurities can act as unintended initiators or inhibitors, altering the reaction kinetics and leading to polymers with broad molecular weight distributions (high Polydispersity Index, PDI) or even complete reaction failure.
-
Chain Transfer Events: Impurities can function as chain transfer agents, prematurely terminating growing polymer chains. This results in a lower average molecular weight than theoretically predicted, which directly impacts the material properties of the final polymer, such as its mechanical strength and viscosity.
-
Altered Functionality: If an impurity is a reactive comonomer (e.g., acrylic acid), it will be incorporated into the polymer backbone. This changes the polymer's chemical composition, shifting its pKa and disrupting its intended pH-responsive and thermo-responsive behavior.
-
Batch-to-Batch Irreproducibility: The most frustrating outcome for any researcher is a lack of reproducibility. Using MDEA with varying impurity profiles will inevitably lead to polymers with different characteristics from one batch to the next, rendering experimental results unreliable.
Therefore, validating monomer purity is not a preliminary chore but a foundational step in ensuring the trustworthiness and success of your polymerization research.
A Multi-Pronged Approach to MDEA Purity Validation
To achieve a comprehensive and reliable assessment of MDEA purity, a single analytical technique is insufficient. We advocate for an orthogonal, multi-pronged approach where each method provides a unique piece of the purity puzzle. The workflow below illustrates this integrated strategy, combining structural elucidation (NMR), quantitative analysis (HPLC), and mass confirmation (MS).
Caption: Workflow for comprehensive MDEA purity validation.
Primary Purity Assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: The Molecular Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) is the quintessential first step in purity validation. It provides an unambiguous structural "fingerprint" of the MDEA molecule, confirming its identity and offering a semi-quantitative view of any proton-bearing impurities. By integrating the areas of the peaks corresponding to the MDEA molecule and comparing them to the integrals of unknown peaks, one can estimate the purity level.
Experimental Protocol: ¹H NMR Analysis of MDEA
-
Sample Preparation: Dissolve 5-10 mg of the MDEA sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Ensure the sample is fully dissolved.
-
Internal Standard (Optional but Recommended): For accurate quantification, add a known amount of an internal standard with a simple spectrum that does not overlap with the MDEA signals (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Analysis: Integrate all peaks. Assign the peaks corresponding to MDEA protons and identify any peaks from impurities. Calculate the mole percent of impurities relative to the MDEA.
Data Interpretation: Expected ¹H NMR Signals for MDEA
The following table summarizes the expected chemical shifts for MDEA and potential impurities. Discrepancies or additional peaks should be investigated.
| Assignment | Structure Moiety | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity | Notes |
| MDEA Vinyl | CH₂=CH- | 5.6 - 6.3 | Multiplet (3H) | Characteristic acrylamide vinyl protons. |
| MDEA Amide | -NH- | ~6.5 - 7.5 | Broad Singlet (1H) | Shift can be variable and may exchange with D₂O. |
| MDEA Morpholine | -O-CH₂-CH₂-N- | ~3.7 | Triplet (4H) | Protons adjacent to the oxygen atom. |
| MDEA Morpholine & Ethyl | -CH₂-N-CH₂- | ~2.5 - 2.7 | Multiplet (6H) | Overlapping signals from ethyl bridge and morpholine protons adjacent to nitrogen. |
| Impurity: Acrylic Acid | CH₂=CH-COOH | 5.8 - 6.5 | Multiplet | May overlap with MDEA vinyl protons but has a distinct pattern. |
| Impurity: Morpholine | -O-CH₂-CH₂-NH- | ~3.7 (t), ~2.8 (t) | Triplets | May overlap with MDEA morpholine signals. |
| Impurity: Water | H₂O | ~1.55 | Singlet | Common impurity, especially in hygroscopic samples. |
Quantitative Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
Rationale: High-Sensitivity Quantification
While NMR confirms structure, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), excels at separating and quantifying components with high sensitivity and accuracy. It is the ideal method for detecting non-protonated impurities or those present at concentrations too low for reliable NMR integration. This technique separates molecules based on their hydrophobicity, making it effective for resolving MDEA from more polar impurities like acrylic acid.[6][7][8]
Experimental Protocol: RP-HPLC for MDEA Purity
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of MDEA in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve (e.g., from 0.01 to 0.5 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
-
Data Analysis:
-
Integrate the peak area of the main MDEA peak and all impurity peaks.
-
Calculate the area percent purity. For higher accuracy, use the calibration curve to quantify the absolute concentration of MDEA.
-
Confirmatory Analysis: Mass Spectrometry (MS)
Rationale: Unambiguous Mass Confirmation
Mass spectrometry is the definitive tool for confirming the identity of your primary compound and for identifying unknown impurities detected by chromatography. By coupling HPLC or Gas Chromatography (GC) to a mass spectrometer, each separated peak can be analyzed to determine its mass-to-charge ratio (m/z).
For MDEA (Molecular Weight: 184.24 g/mol ), one would expect to see a prominent ion in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 185.25.[9][10] Any other significant peaks in the chromatogram can be similarly analyzed, and their mass can be used to hypothesize the structure of the corresponding impurity, providing crucial information for troubleshooting or monomer purification. Techniques like GC-MS are particularly powerful for identifying volatile impurities.[11][12][13][14]
Comparative Analysis: MDEA vs. Alternative pH-Responsive Monomers
Choosing the right monomer is critical for designing a polymer with the desired properties. MDEA is an excellent choice, but several alternatives exist, each with its own advantages and disadvantages. The choice often depends on the target pH range, desired thermo-responsiveness, and required hydrolytic stability.
| Feature | N-(2-Morpholinoethyl)acrylamide (MDEA) | 2-(Diethylamino)ethyl methacrylate (DEAEMA) | N-Isopropylacrylamide (NIPAAm) |
| Structure | Acrylamide backbone, morpholino side group | Methacrylate backbone, diethylamino side group | Acrylamide backbone, isopropyl side group |
| Primary Stimulus | pH-responsive[4] | pH-responsive[15][16] | Thermo-responsive |
| Polymer pKa | ~5.6 (pKa of conjugate acid) | ~7.0-7.3 (pKa of conjugate acid) | Not applicable |
| LCST of Homopolymer | ~25-35 °C (pH dependent) | ~32-42 °C (pH dependent) | ~32 °C[17] |
| Key Advantage | Acrylamide backbone offers good hydrolytic stability. | Higher pKa is responsive closer to physiological pH. | Gold standard for thermo-responsive polymers. |
| Considerations | pKa is lower, making it more suitable for acidic environments. | Methacrylate backbone can be more susceptible to hydrolysis than acrylamide. | Primarily thermo-responsive with minimal pH sensitivity. |
Expert Insight: Choose MDEA when you require pH-sensitivity in an acidic environment (pH < 6) and greater hydrolytic stability is a priority. For applications requiring a response closer to neutral physiological pH (pH 7.4), DEAEMA is often a more suitable candidate.[15][16] NIPAAm is the monomer of choice when the primary trigger is temperature, not pH.[17]
Case Study: Impact of Purity on RAFT Polymerization of MDEA
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low PDIs.[18][19] However, its mechanism is highly sensitive to impurities that can react with the RAFT agent or the propagating radical chains.
RAFT Polymerization Workflow
Caption: A typical workflow for RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Validated MDEA
-
Reagents: In a Schlenk flask, combine high-purity MDEA, a suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and a thermal initiator (e.g., AIBN).[18] Add an appropriate solvent (e.g., DMSO or 1,4-dioxane). The molar ratios of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
-
Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir for the designated reaction time (e.g., 4-24 hours).[18][19]
-
Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
-
Characterization: Determine the monomer conversion via ¹H NMR and analyze the molecular weight (Mn) and Polydispersity Index (PDI) via Gel Permeation Chromatography (GPC).
Expected vs. Actual Results: The Purity Dichotomy
| Parameter | Expected Outcome (High-Purity MDEA) | Potential Outcome (Impure MDEA) | Causality |
| Conversion | High and predictable based on kinetics. | Low, stalled, or highly variable. | Inhibitors in the impure monomer quench radicals. |
| Molecular Weight (Mn) | Close to the theoretical value calculated from [M]/[RAFT] ratio. | Significantly lower than theoretical. | Impurities act as chain transfer agents, causing premature termination. |
| Polydispersity (PDI) | Low (typically < 1.3 for controlled polymerization). | High ( > 1.5), indicating a broad distribution of chain lengths. | Uncontrolled initiation and termination events lead to a loss of control over polymerization. |
| Reproducibility | High batch-to-batch consistency. | Poor; results vary significantly with each new batch of monomer. | The type and concentration of impurities are inconsistent across monomer batches. |
Conclusion
The synthesis of advanced functional polymers is a discipline of precision. This guide has established that the validation of N-(2-Morpholinoethyl)acrylamide purity is not a perfunctory quality check but the cornerstone of predictable and reproducible polymer science. By adopting a rigorous, multi-technique workflow incorporating NMR for structural verification, HPLC for quantitative assessment, and MS for mass confirmation, researchers can eliminate monomer impurity as a source of experimental variability. Investing the effort to thoroughly characterize your MDEA before polymerization will invariably save significant time and resources, prevent the frustration of failed experiments, and ultimately accelerate the development of the next generation of smart materials for biomedical innovation.
References
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. themultiphysicsjournal.com [themultiphysicsjournal.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. HPLC Determination of Acrylamide in Cosmetics [mat-test.com]
- 9. 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | C9H16N2O2 | CID 10241489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(2-Morpholinoethyl)acrylamide | 13276-17-0 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem-agilent.com [chem-agilent.com]
- 13. Analysis of acrylamide by LC-MS/MS and GC-MS in processed Japanese foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Substituted Acrylamides: A Performance Comparison for Drug Development and Beyond
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical decision that dictates the ultimate performance of novel polymer-based therapeutics and smart materials. Among the versatile classes of monomers available, N-substituted acrylamides stand out for their remarkable tunability. By judiciously altering the substituent groups on the nitrogen atom, a wide spectrum of polymer properties, including polymerization kinetics, thermal stability, and aqueous solubility, can be precisely engineered.[1][2]
This guide provides an in-depth comparison of the performance of various N-substituted acrylamides, moving beyond a simple cataloging of properties to explain the underlying chemical principles and provide actionable experimental protocols. My insights are grounded in years of hands-on experience in polymer synthesis and characterization, aimed at empowering you to make informed decisions in your research and development endeavors.
The Decisive Role of the N-Substituent: A Structural Perspective
The performance of a poly(N-substituted acrylamide) is intrinsically linked to the nature of the alkyl or aryl group(s) attached to the amide nitrogen. These substituents exert profound steric and electronic effects that govern the monomer's reactivity and the resulting polymer's physicochemical properties.[2] For instance, the transition from a primary amide in polyacrylamide to secondary or tertiary amides in poly(N-substituted acrylamide)s significantly alters the polymer's capacity for hydrogen bonding, a key determinant of its solubility and thermal behavior.[3]
Section 1: Unraveling Polymerization Kinetics
The rate at which a monomer polymerizes is a crucial parameter for controlling the molecular weight and polydispersity of the resulting polymer, which in turn affect its material properties. The polymerization kinetics of N-substituted acrylamides are highly sensitive to the steric hindrance and electronic nature of the N-substituents.
Key Performance Indicators:
-
Propagation Rate Coefficient (k_p): This fundamental parameter quantifies the rate of addition of monomer units to the growing polymer chain.
-
Monomer Conversion: The extent to which monomer is converted to polymer over a given time.
Comparative Analysis:
Generally, increasing the steric bulk of the N-substituent can decrease the propagation rate coefficient due to hindered access to the vinyl group. For instance, the polymerization of N,N-dimethylacrylamide (DMAA) has been observed to be faster than that of bulkier N-substituted acrylamides under similar conditions.[4] The electronic effects also play a significant role; electron-withdrawing substituents can influence the reactivity of the vinyl group.
| N-Substituted Acrylamide | Propagation Rate Coefficient (k_p) (L mol⁻¹ s⁻¹) | Conditions | Reference |
| Acrylamide (AAm) | 86,000 | 15 wt% in aqueous solution, 50 °C | [4] |
| N,N-dimethylacrylamide (DMAA) | ~1.5 x 10⁴ | Bulk, 50 °C | [4] |
| N-isopropylacrylamide (NIPAM) | Not readily available in a comparable format | ||
| N-ethylacrylamide (NEAM) | Not readily available in a comparable format |
Note: Directly comparable k_p values for a wide range of N-substituted acrylamides under identical conditions are scarce in the literature. The provided values are illustrative and sourced from different studies.
Experimental Protocol: Determination of Polymerization Kinetics by Gravimetry
This protocol outlines a straightforward method to compare the polymerization rates of different N-substituted acrylamides.
Materials:
-
N-substituted acrylamide monomer of interest
-
Azobisisobutyronitrile (AIBN) (or other suitable thermal initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Methanol (for precipitation)
-
Schlenk flasks
-
Thermostatically controlled oil bath
-
Vacuum oven
-
Analytical balance
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve a known amount of the N-substituted acrylamide monomer and AIBN (typically 0.1 mol% with respect to the monomer) in the chosen solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-70 °C) to initiate polymerization.
-
Sampling: At predetermined time intervals, carefully withdraw aliquots of the reaction mixture using a nitrogen-purged syringe.
-
Precipitation and Isolation: Precipitate the polymer from each aliquot by adding it to an excess of a non-solvent (e.g., methanol).
-
Drying and Weighing: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it to a constant weight in a vacuum oven.
-
Conversion Calculation: Calculate the monomer conversion at each time point using the following formula:
Conversion (%) = (Mass of polymer / Initial mass of monomer) x 100
Data Visualization:
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "2-Propenamide, N-[2-(4-morpholinyl)ethyl]-"
Introduction: The Analytical Imperative for N-(2-Morpholinoethyl)acrylamide
In the landscape of pharmaceutical development and material science, the monomer 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- (also known as N-(2-Morpholinoethyl)acrylamide, CAS No. 13276-17-0)[1], is a compound of significant interest due to its reactive acrylamide group and the functional morpholinoethyl moiety. Its application in the synthesis of specialized polymers and hydrogels for drug delivery, bio-scaffolding, and other advanced materials necessitates rigorous analytical oversight. The identity, purity, and concentration of this monomer are critical quality attributes that directly impact the safety, efficacy, and performance of the final product.[2]
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-. More critically, it establishes a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms—a cornerstone of regulatory compliance and sound scientific practice.[3][4][5]
Pillar 1: The Rationale for Cross-Validation: Beyond a Single Method's Scope
Relying on a single analytical method, however well-validated, can introduce systemic bias. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable, reliable results.[6][7] This is not merely a confirmatory exercise; it is a strategic necessity in several scenarios:
-
Lifecycle Management: As a product moves from research to development and finally to quality control, the analytical methods may evolve. Cross-validation ensures a seamless transition and historical data consistency.[8]
-
Inter-Laboratory Transfer: When an analytical method is transferred between different laboratories, cross-validation is essential to prove that the receiving lab can achieve the same performance as the originating lab.[9][10]
-
Orthogonal Confirmation: Employing two methods based on different scientific principles (e.g., liquid-phase separation vs. gas-phase separation and mass-to-charge ratio) provides a higher degree of confidence in the analytical results. One method can often detect impurities or degradants that are invisible to the other.
The International Council for Harmonisation (ICH) guideline Q2(R2) provides the foundational framework for validating analytical procedures, and its principles are central to the protocols described herein.[6][8]
Pillar 2: Candidate Analytical Methodologies & Protocols
This section details the experimental protocols for two robust methods for the analysis of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-. The presented validation data is illustrative, based on typical performance characteristics for these techniques, to provide a tangible basis for comparison.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and versatility in separating non-volatile and thermally labile compounds. For an acrylamide derivative, this is often the primary choice for potency and purity assays.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 reverse-phase column with low silanol activity.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (based on the acrylamide chromophore).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 25 mg of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Water:Acetonitrile (Diluent) to obtain a 1000 µg/mL solution.
-
Working Standard: Prepare a 100 µg/mL working standard by diluting the stock solution with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent.
-
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 (Range: 10-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Specificity | No interference at analyte retention time | Peak purity confirmed with diode array detector; no co-elution with known impurities. |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identity confirmation and the detection of volatile or semi-volatile impurities. While the target analyte has a relatively high boiling point, modern GC techniques can handle such molecules, often with derivatization, but a direct injection approach is attempted first to minimize sample preparation.
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Agilent HP-5ms UI capillary column (30 m x 0.25 mm id x 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C (pulsed splitless mode).
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.[12]
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Scan Range: m/z 40-450.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of reference standard and dissolve in a 10 mL volumetric flask with Ethyl Acetate to obtain a 1000 µg/mL solution.
-
Working Standard: Prepare a 10 µg/mL working standard by diluting the stock solution with Ethyl Acetate.
-
Sample Solution: Prepare the sample to a target concentration of 10 µg/mL in Ethyl Acetate.
-
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.995 | 0.997 (Range: 0.1-25 µg/mL) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (%RSD) | ≤ 5.0% | Repeatability: 2.5%, Intermediate: 4.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed by library match and fragmentation pattern (Molecular Ion: 184.12 m/z). |
Pillar 3: Head-to-Head Method Comparison
The choice between HPLC-UV and GC-MS is not about which method is "better," but which is "fitter-for-purpose." The causality behind this choice depends on the analytical question being asked.
Expertise & Experience Insights:
-
For Routine QC/Potency: HPLC-UV is the workhorse. Its superior precision and higher throughput make it ideal for release testing where the primary goal is to confirm the concentration of the main component.
-
For Impurity Identification: GC-MS is unparalleled. If an unknown peak appears in the HPLC chromatogram, GC-MS can provide a mass spectrum, offering vital clues to its structure. It is also the preferred method for detecting residual solvents or volatile degradation products that would be missed by HPLC.
-
For Stability Studies: A combination is optimal. HPLC tracks the degradation of the parent compound and the formation of non-volatile degradants, while GC-MS can identify volatile breakdown products.
The Cross-Validation Protocol: A Self-Validating System
This protocol ensures that the HPLC-UV and GC-MS methods provide comparable quantitative results for the assay of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-.
Step-by-Step Methodology
-
Sample Selection: Use a single, homogenous batch of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- for the study.
-
Sample Preparation:
-
Prepare three independent, replicate samples of the analyte using the protocol for the HPLC method (targeting 100 µg/mL).
-
Prepare another three independent, replicate samples using the protocol for the GC-MS method (targeting 10 µg/mL).
-
-
Analysis:
-
Inject each of the three HPLC sample preparations in triplicate (total of 9 injections).
-
Inject each of the three GC-MS sample preparations in triplicate (total of 9 injections).
-
-
Data Evaluation:
-
Calculate the assay value (e.g., as % purity or mg/mL) for all 18 results against their respective reference standards.
-
Calculate the mean assay value and the overall %RSD for the set of 9 HPLC results.
-
Calculate the mean assay value and the overall %RSD for the set of 9 GC-MS results.
-
-
Acceptance Criteria:
-
The %RSD for each set of 9 results should be ≤ 5.0%.
-
The mean assay value from the GC-MS method must be within ± 5.0% of the mean assay value from the HPLC method.
-
Conclusion and Authoritative Grounding
The selection and validation of analytical methods are critical functions in scientific research and development. For a key monomer like 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, having two orthogonal, cross-validated methods provides a robust analytical package that ensures product quality and data integrity. HPLC-UV serves as the ideal tool for precise, high-throughput quantitative analysis, while GC-MS provides unmatched specificity for identification and trace analysis. By following a systematic cross-validation protocol grounded in ICH principles, research and quality control laboratories can ensure their data is reliable, reproducible, and defensible, safeguarding both the scientific process and regulatory compliance.[3][13]
References
- 1. 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | C9H16N2O2 | CID 10241489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. database.ich.org [database.ich.org]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2-Propenamide, N-[2-(diethylamino)ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Structural modification of fentanyls for their retrospective identification by gas chromatographic analysis using chloroformate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, a chemical commonly utilized in research and development for the synthesis of specialized polymers and hydrogels. As a substituted acrylamide, this compound warrants careful handling and disposal due to the inherent hazards associated with the acrylamide functional group. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Understanding the Hazard: The Acrylamide Backbone
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- (CAS No. 5137-43-9) is a derivative of acrylamide. Unpolymerized acrylamide is a known neurotoxin and a suspected carcinogen.[1] The primary principle guiding the disposal of this compound is to treat it as hazardous chemical waste until it is fully polymerized.[1][2][3] Once polymerized and free of other contaminants, the resulting polymer is generally considered non-hazardous.[1][2]
Key Hazards Associated with Acrylamide Derivatives:
-
Toxicity: Unpolymerized acrylamide is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]
-
Carcinogenicity: Acrylamide is classified as a suspected human carcinogen.[1][5]
-
Neurotoxicity: Repeated exposure can lead to damage to the nervous system.[1][5]
-
Skin and Eye Irritation: Direct contact can cause severe irritation.[4][6]
Due to these significant health risks, all waste containing the unpolymerized monomer must be managed as hazardous waste in compliance with local, state, and federal regulations.[2][3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The selection of PPE is dictated by the hazards of the chemical.
| PPE Item | Specification | Rationale |
| Gloves | Double-layered nitrile gloves | Provides enhanced protection against skin absorption of this toxic substance.[1] |
| Eye Protection | Chemical safety goggles | Protects against splashes and potential eye irritation.[4][8] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Handling the solid powder or creating aerosols necessitates a fume hood to prevent inhalation.[1] |
Step-by-Step Disposal Protocol for Unused and Contaminated Materials
The following protocol outlines the necessary steps for the safe collection and disposal of waste containing 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste, including unused product, contaminated pipette tips, wipes, and personal protective equipment (PPE), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Container Lining: For solid waste, it is good practice to line the container with two clear plastic bags.[2] For liquid waste, use a rigid, leak-proof container such as a carboy, placed within a secondary container.[2]
Step 2: Labeling the Hazardous Waste Container
-
Clear Identification: The container must be labeled with the words "Hazardous Waste."[3]
-
Chemical Name: Clearly write the full chemical name: "2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" and its CAS number "5137-43-9".
-
Hazard Identification: Indicate the associated hazards, such as "Toxic," "Suspected Carcinogen," and "Skin/Eye Irritant."[3]
Step 3: Storage of Hazardous Waste
-
Secure Location: Store the waste container in a designated, well-ventilated, and secure area.[3]
-
Compatibility: Ensure the storage area is away from incompatible materials.
-
Closed Container: Keep the container tightly closed except when adding waste.[2][3]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][3] They will have established procedures with licensed hazardous waste management companies.
-
Do Not Dispose in Regular Trash or Sink: It is illegal and unsafe to dispose of this chemical in the regular trash or down the sink.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]
-
Control the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials.[3]
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]
-
Decontamination: For small dry spills, carefully scrape the material into a clean, dry container, minimizing dust generation.[7] The spill area can then be treated with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution, letting it stand for 30 minutes before washing with plenty of water.[7]
-
Report the Spill: Report all spills, regardless of size, to your laboratory supervisor and EHS department.[7]
Disposal of Polymerized Material
Once 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- has been fully polymerized, the resulting polymer is generally considered non-hazardous and can often be disposed of in the regular laboratory trash.[1][2]
Crucial Caveat: This is only applicable if the polymerized gel has not been contaminated with any other hazardous materials.[2] If the gel contains other hazardous substances (e.g., ethidium bromide, certain buffers), it must be disposed of as hazardous waste.[2][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-.
References
Personal protective equipment for handling 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Essential Safety and Handling Guide for 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
A Senior Application Scientist's Guide to Safe Handling, Personal Protective Equipment, and Disposal
Welcome to your comprehensive guide on the safe handling of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also known as N-(2-Morpholinoethyl)acrylamide (CAS No. 13276-17-0). This document provides essential, field-tested procedures to ensure your safety and the integrity of your research. As laboratory professionals, our primary responsibility is to mitigate risk through informed and meticulous practice. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation, grounded in the specific chemical hazards of this compound.
The reactive acrylamide functional group is the primary driver of this molecule's toxicological profile. Therefore, procedures for handling its parent compound, acrylamide, serve as a robust foundation for our safety protocols.[1][2][3] This guide synthesizes that established knowledge with the specific hazard information available for N-(2-Morpholinoethyl)acrylamide.
Hazard Analysis: Understanding the Risks
N-(2-Morpholinoethyl)acrylamide is classified as a hazardous substance requiring careful handling to prevent exposure.[4] The primary hazards are clearly communicated through its GHS Hazard Statements.
Table 1: GHS Hazard Classification and Associated Risks
| Hazard Statement | Description | Immediate Action in Case of Exposure |
| H302 | Harmful if swallowed. | Rinse mouth. Immediately call a POISON CENTER or doctor. |
| H312 | Harmful in contact with skin. | Remove contaminated clothing immediately. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6] |
| H315 | Causes skin irritation. | Wash affected area thoroughly with water. If irritation persists, seek medical advice. |
| H318 | Causes serious eye damage. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.[6][7] |
| H332 | Harmful if inhaled. | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9] |
| H335 | May cause respiratory irritation. | Move to fresh air. If respiratory symptoms develop, seek medical advice.[10] |
Given the compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact.[8][11] The acrylamide functional group is known to be a neurotoxin and a suspected carcinogen, making minimization of any exposure critical.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection : Double-gloving with nitrile gloves is required.[3][12] Acrylamides can penetrate single layers of gloves, especially over time. Change gloves every two hours or immediately if you suspect contamination.[2][12]
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[1][8] Due to the risk of serious eye damage (H318), it is strongly recommended to use a full face shield in addition to goggles, especially when handling the solid powder or preparing solutions where splashing may occur.[1][12]
-
Body Protection : A fully buttoned lab coat is essential.[1][2] Ensure there is no exposed skin between the glove and the lab coat cuff. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, consider using chemically resistant gowns or Tyvek sleeves.[2][12]
-
Respiratory Protection : All handling of solid N-(2-Morpholinoethyl)acrylamide that could generate dust must be performed within a certified chemical fume hood.[1][2][13] This engineering control is the primary method for preventing inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6][8]
Operational Workflow for Handling N-(2-Morpholinoethyl)acrylamide
The following diagram outlines the critical steps for safely handling this chemical, from preparation to disposal. Each step is designed to minimize exposure and ensure a controlled laboratory environment.
Caption: Workflow for handling N-(2-Morpholinoethyl)acrylamide.
Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is crucial for safety.
Preparation:
-
Designate a Work Area : All work with solid N-(2-Morpholinoethyl)acrylamide must occur in a designated area within a certified chemical fume hood.[1][2][3] Cover the work surface with disposable bench pads to contain any potential spills.[2][12]
-
Assemble Materials : Before starting, ensure your eyewash station and safety shower are accessible and unobstructed.[12] Have your spill kit ready.
-
Don PPE : Put on your lab coat, safety goggles, face shield, and double nitrile gloves before approaching the fume hood.[1]
Handling (Inside the Fume Hood):
-
Weighing the Powder :
-
Keep the container of the chemical closed as much as possible.[2]
-
To avoid generating dust, do not weigh the powder directly on an open balance in the lab. Instead, tare a sealed container, add the powder to it inside the fume hood, seal it, and then take the sealed container to the balance for weighing.[2][12]
-
-
Preparing Solutions :
-
Slowly add the solid powder to the solvent to prevent splashing and aerosol generation.
-
Handle all solutions of this compound within the fume hood.
-
Post-Handling and Cleanup:
-
Decontamination : After handling is complete, wipe down all surfaces in the designated area with a detergent and water solution.[2][12]
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (outer gloves) are removed first. The face shield and lab coat follow. Remove inner gloves last.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][12]
Spill and Disposal Plan
Spill Management:
-
Minor Spill (Inside Fume Hood) :
-
Ensure your PPE is intact.
-
For a solid spill, gently cover with a dampened paper towel to avoid raising dust.[13]
-
Absorb liquid spills with a spill pillow or absorbent material from your lab's spill kit.[1]
-
Collect all contaminated materials using tongs or forceps and place them in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (Outside Fume Hood) :
-
Evacuate the immediate area and alert colleagues.
-
Prevent others from entering the contaminated zone.
-
If the spill is significant or involves dust clouds, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.[13]
-
Waste Disposal:
-
Chemical Waste : Unused N-(2-Morpholinoethyl)acrylamide and solutions containing it are considered hazardous waste.[2][3] They must not be poured down the drain.[5]
-
Waste Collection : Collect all chemical waste in a clearly labeled, sealed, and appropriate waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench pads, and spill cleanup materials, must be double-bagged, sealed, labeled as hazardous waste, and disposed of according to institutional EHS guidelines.[1]
By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. safety.duke.edu [safety.duke.edu]
- 13. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
